GENZ-882706(Raceme)
説明
BenchChem offers high-quality GENZ-882706(Raceme) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GENZ-882706(Raceme) including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
4-[3-[[2-(6-methoxypyridin-3-yl)-2,3-dihydro-1,4-benzodioxin-6-yl]methyl]imidazo[4,5-b]pyridin-6-yl]-2-methylbut-3-yn-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O3/c1-26(2,27)9-8-17-10-20-25(29-12-17)31(16-30-20)14-18-4-6-21-22(11-18)33-15-23(34-21)19-5-7-24(32-3)28-13-19/h4-7,10-13,16,23H,14-15,27H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBFONOVLOXKJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC2=C(N=C1)N(C=N2)CC3=CC4=C(C=C3)OC(CO4)C5=CN=C(C=C5)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GENZ-882706: A Technical Whitepaper on its Mechanism of Action as a CSF-1R Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GENZ-882706 is a potent and selective small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a critical tyrosine kinase involved in the proliferation, differentiation, and survival of macrophages and microglia.[1][2] Dysregulation of the CSF-1R signaling pathway is implicated in a variety of pathologies, including inflammatory disorders, neurodegenerative diseases, and certain cancers.[3] This document provides a comprehensive technical overview of the mechanism of action of GENZ-882706, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and workflows.
Introduction to CSF-1R and its Role in Disease
The Colony-Stimulating Factor 1 Receptor is a member of the type III receptor tyrosine kinase family.[2] Its endogenous ligands are CSF-1 (colony-stimulating factor 1) and IL-34 (interleukin-34).[2] The binding of these ligands to CSF-1R induces receptor dimerization and autophosphorylation of tyrosine residues within the intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which are crucial for the function and maintenance of myeloid lineage cells, particularly macrophages and microglia in the central nervous system (CNS). In pathological states, the aberrant activation of CSF-1R can lead to an excessive inflammatory response, contributing to the progression of diseases such as multiple sclerosis, as modeled by experimental autoimmune encephalomyelitis (EAE).
Mechanism of Action of GENZ-882706
GENZ-882706 exerts its therapeutic effects by directly inhibiting the kinase activity of CSF-1R. It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the CSF-1R kinase domain. This action prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. The ultimate consequence of this inhibition is a reduction in the survival, proliferation, and function of CSF-1R-dependent cells like macrophages and microglia.
Figure 1: CSF-1R signaling pathway and inhibition by GENZ-882706.
Quantitative Data
The potency and efficacy of GENZ-882706 have been characterized in various in vitro and in vivo models.
Table 1: In Vitro Potency of GENZ-882706
| Assay Type | Cell Line/System | IC50 (nM) | Reference |
| Cell Proliferation | Murine bone marrow-derived macrophages | 22 | |
| Cell Proliferation | Murine mixed glial cultures | 188 |
Table 2: In Vivo Efficacy of GENZ-882706 in EAE Mouse Model
| Parameter | Treatment Group (Dose) | Outcome | Reference |
| Cell Populations | |||
| Microglia (Brain & Spinal Cord) | 30 mg/kg & 100 mg/kg | Significantly Reduced | |
| Monocytes/Macrophages (Brain & Spinal Cord) | 30 mg/kg & 100 mg/kg | Significantly Reduced | |
| CD80 Expression on Monocytes/Macrophages (Brain) | 30 mg/kg & 100 mg/kg | Modestly Reduced | |
| Cytokine/Chemokine Levels (Spinal Cord) | |||
| MCP-1 | 25 mg/kg/day | Significantly Decreased | |
| IL-6 | 25 mg/kg/day | Significantly Decreased | |
| IL-1β | 25 mg/kg/day | Significantly Decreased | |
| IP-10 | 25 mg/kg/day | Significantly Decreased | |
| TNF-α | Not specified | Significantly Increased |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization based on specific laboratory conditions.
In Vitro CSF-1R Kinase Activity Assay
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against CSF-1R kinase activity.
-
Objective: To quantify the direct inhibitory effect of GENZ-882706 on CSF-1R enzymatic activity.
-
Materials:
-
Recombinant human CSF-1R kinase domain
-
Kinase buffer
-
ATP
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
GENZ-882706
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of GENZ-882706 in kinase buffer.
-
In a 384-well plate, add the CSF-1R enzyme and peptide substrate.
-
Add the serially diluted GENZ-882706 or vehicle control (DMSO) to the wells.
-
Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to the Km for CSF-1R.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system, following the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of GENZ-882706 relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Figure 2: Experimental workflow for an in vitro CSF-1R kinase assay.
Cell Viability/Proliferation Assay
This assay assesses the effect of a compound on the viability and proliferation of CSF-1-dependent cells.
-
Objective: To determine the potency of GENZ-882706 in a cellular context by measuring its effect on CSF-1-dependent cell growth.
-
Materials:
-
CSF-1-dependent cell line (e.g., murine bone marrow-derived macrophages)
-
Complete cell culture medium
-
Recombinant murine or human CSF-1
-
GENZ-882706
-
Cell viability reagent (e.g., MTT, MTS)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density.
-
If necessary, starve the cells of growth factors.
-
Treat the cells with serial dilutions of GENZ-882706 or vehicle control in the presence of a constant concentration of CSF-1.
-
Incubate for a period that allows for cell proliferation (e.g., 48-72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer’s instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percent inhibition of cell proliferation and determine the IC50 value.
-
Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
This in vivo model is used to assess the efficacy of therapeutic agents for multiple sclerosis.
-
Objective: To evaluate the therapeutic efficacy of GENZ-882706 in a preclinical model of neuroinflammation.
-
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
GENZ-882706
-
Vehicle (e.g., 0.5% methylcellulose)
-
-
Procedure:
-
EAE Induction:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG 35-55 peptide in CFA.
-
On day 0 and day 2, administer Pertussis toxin intraperitoneally.
-
-
Treatment:
-
Prepare GENZ-882706 in the vehicle.
-
Administer GENZ-882706 or vehicle orally, once daily, starting from the onset of clinical signs. Doses of 30 mg/kg and 100 mg/kg have been reported.
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE and score on a scale of 0-5.
-
-
Endpoint Analysis:
-
At the end of the study, collect brains and spinal cords for histological analysis and flow cytometry to quantify immune cell infiltration.
-
Homogenize spinal cord tissue for cytokine and chemokine analysis using multiplex assays.
-
-
Figure 3: Experimental workflow for in vivo efficacy testing in an EAE mouse model.
Conclusion
GENZ-882706 is a potent and selective inhibitor of CSF-1R with demonstrated in vitro and in vivo activity. Its mechanism of action, centered on the blockade of the CSF-1R signaling pathway, leads to the modulation of macrophage and microglial function. The preclinical data, particularly from the EAE model, highlight its potential as a therapeutic agent for neuroinflammatory and other diseases where CSF-1R signaling is dysregulated. The experimental protocols provided herein offer a framework for the further investigation and characterization of GENZ-882706 and other CSF-1R inhibitors.
References
GENZ-882706: A Technical Whitepaper on a Novel CSF-1R Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Colony-Stimulating Factor 1 Receptor (CSF-1R) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of macrophages and their precursor cells. Dysregulation of the CSF-1R signaling pathway has been implicated in a variety of pathologies, including cancer, neuroinflammatory disorders, and autoimmune diseases.[1][2] Consequently, CSF-1R has emerged as a significant therapeutic target. This technical guide provides an in-depth overview of the discovery and preclinical characterization of GENZ-882706, a potent and selective small-molecule inhibitor of CSF-1R.[1]
GENZ-882706 was identified as a promising therapeutic candidate for neuroinflammatory conditions such as multiple sclerosis.[1] This document summarizes key quantitative data, details experimental methodologies used in its validation, and visualizes the core signaling pathways and experimental workflows.
Mechanism of Action
GENZ-882706 functions as a competitive inhibitor at the ATP-binding site within the intracellular kinase domain of CSF-1R. The binding of its natural ligands, CSF-1 or IL-34, triggers the dimerization and autophosphorylation of CSF-1R, initiating downstream signaling cascades. GENZ-882706 blocks this autophosphorylation, thereby inhibiting the activation of key downstream pathways such as PI3K-AKT, MAPK/ERK, and JAK/STAT, which are critical for the survival and proliferation of CSF-1R-dependent cells like microglia and macrophages.
Quantitative Data Summary
The following tables summarize the available quantitative data for GENZ-882706 and provide a comparative context with other known CSF-1R inhibitors.
Table 1: In Vitro Potency of CSF-1R Inhibitors
| Compound | Target | IC50 (nM) | Cell/Assay Type |
| GENZ-882706 | CSF-1R | 22 | Biochemical Kinase Assay |
| GENZ-882706 | CSF-1R | 22 | Murine bone marrow-derived macrophage proliferation |
| GENZ-882706 | CSF-1R | 188 | Murine mixed glial cultures |
| Pexidartinib (PLX3397) | CSF-1R (c-FMS) | 20 | Not specified |
| PLX5622 | CSF-1R | 10, 16 | Not specified |
| GW2580 | c-FMS (CSF-1R) | 30, 60 | Not specified |
Table 2: Kinase Selectivity Profile of CSF-1R Inhibitors
| Compound | Off-Target Kinase | IC50 (nM) | Selectivity Notes |
| GENZ-882706 | Not specified | Not available | Described as a potent and selective small-molecule CSF-1R inhibitor, though a comprehensive public kinase selectivity profile is not available. |
| Pexidartinib (PLX3397) | c-Kit | 10 | Exhibits 10- to 100-fold selectivity for CSF-1R and c-Kit over other related kinases. |
| FLT3 | 160 | ||
| KDR | 350 | ||
| PLX5622 | c-Kit, FLT3 | Not specified | >20-fold selectivity over KIT and FLT3. Highly selective, with over 100-fold selectivity against a panel of 230 kinases. |
| GW2580 | Various | Not specified | >150-fold selective for cFMS kinase over 186 other kinases. |
| ARRY-382 | Not specified | Not specified | Described as a highly selective inhibitor of CSF-1R. |
Table 3: In Vivo Efficacy of GENZ-882706 in Experimental Autoimmune Encephalomyelitis (EAE) Model
| Treatment Group | Dose (mg/kg) | Mean Maximum Clinical Score | Reduction in Microglia/Macrophages |
| Vehicle | - | 3.5 | - |
| GENZ-882706 | 30 | 1.5 | Significant |
| GENZ-882706 | 100 | 1.0 | Significant |
| *p < 0.05 compared to vehicle |
Table 4: Cytokine Modulation by GENZ-882706 in EAE Model Spinal Cord
| Cytokine | Change with GENZ-882706 Treatment |
| MCP-1 | Decrease |
| IL-6 | Decrease |
| IL-1β | Decrease |
| IP-10 | Decrease |
| TNF-α | Increase |
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action and the validation process, the following diagrams illustrate the CSF-1R signaling pathway and typical experimental workflows.
Experimental Protocols
Detailed methodologies for key experiments in the evaluation of GENZ-882706 are provided below.
CSF-1R Kinase Inhibition Assay (Biochemical)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of GENZ-882706 against CSF-1R kinase activity in a cell-free system.
-
Materials:
-
Recombinant human CSF-1R kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (at or near Km for CSF-1R)
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
GENZ-882706 and control inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of GENZ-882706 and control inhibitors in kinase buffer.
-
In a 384-well plate, add the CSF-1R enzyme and peptide substrate to the wells.
-
Add the serially diluted GENZ-882706 or vehicle control (DMSO) to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Macrophage Proliferation Assay (Cell-Based)
-
Objective: To assess the effect of GENZ-882706 on the proliferation of CSF-1-dependent cells.
-
Materials:
-
CSF-1 dependent cells (e.g., primary murine bone marrow-derived macrophages)
-
Complete cell culture medium
-
Recombinant murine CSF-1
-
GENZ-882706
-
MTT or MTS reagent
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
If necessary, starve the cells of growth factors.
-
Treat the cells with serial dilutions of GENZ-882706 or vehicle control in the presence of a constant concentration of CSF-1.
-
Incubate for a period that allows for cell proliferation (e.g., 72 hours).
-
Add MTT or MTS reagent to each well and incubate as per the manufacturer's instructions.
-
Solubilize the formazan crystals.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percent inhibition of proliferation and determine the IC50 value.
-
Western Blot for CSF-1R Phosphorylation
-
Objective: To confirm the inhibition of CSF-1R signaling in a cellular context by assessing the phosphorylation status of the receptor.
-
Materials:
-
CSF-1R expressing cells
-
GENZ-882706
-
Recombinant human CSF-1
-
Lysis buffer
-
Primary antibodies (anti-p-CSF-1R, anti-total-CSF-1R)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 4-6 hours.
-
Pre-treat cells with various concentrations of GENZ-882706 or vehicle control for 1-2 hours.
-
Stimulate cells with CSF-1 (e.g., 50 ng/mL) for 15-30 minutes.
-
Wash cells with ice-cold PBS and lyse them.
-
Determine protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect protein bands using a chemiluminescent substrate.
-
Analyze band intensities to determine the effect of the inhibitor on CSF-1R phosphorylation.
-
In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)
-
Objective: To evaluate the therapeutic efficacy of GENZ-882706 in a mouse model of multiple sclerosis.
-
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) with Mycobacterium tuberculosis
-
Pertussis toxin
-
GENZ-882706 formulated in a suitable vehicle (e.g., 0.5% methylcellulose)
-
-
Procedure:
-
Induction of EAE: Immunize mice subcutaneously with an emulsion of MOG peptide in CFA on day 0. Administer Pertussis toxin intraperitoneally on day 0 and day 2.
-
Treatment: Begin daily oral administration of GENZ-882706 or vehicle at the onset of clinical signs.
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE and score on a scale of 0-5 (0 = no signs, 5 = moribund).
-
Endpoint Analysis: At the end of the study, collect brains and spinal cords for:
-
Histological analysis: To assess immune cell infiltration and demyelination.
-
Flow cytometry: To quantify immune cell populations.
-
Cytokine analysis: Homogenize spinal cord tissue for analysis using multiplex assays.
-
-
Conclusion
GENZ-882706 is a potent and selective inhibitor of CSF-1R with demonstrated in vitro and in vivo activity. Its ability to effectively modulate macrophage and microglial function, as evidenced by its efficacy in a preclinical model of neuroinflammation, underscores its potential as a therapeutic agent for neurodegenerative and inflammatory diseases. While a comprehensive public kinase selectivity profile is not yet available, the existing data positions GENZ-882706 as a valuable tool for researchers investigating the role of CSF-1R in health and disease. Further studies to fully characterize its pharmacokinetic properties and off-target profile are warranted to support its potential clinical development.
References
An In-depth Technical Guide to GENZ-882706 (Raceme): A Potent CSF-1R Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GENZ-882706 is a potent and selective small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a critical tyrosine kinase in the signaling pathway that governs the survival, proliferation, and differentiation of microglia and macrophages.[1] Dysregulation of the CSF-1R pathway is implicated in the pathogenesis of various neuroinflammatory and neurodegenerative diseases. This technical guide provides a comprehensive overview of the preclinical data available for GENZ-882706, with a focus on its mechanism of action, quantitative potency, and efficacy in in vivo models of neuroinflammation. Detailed experimental protocols and a comparative analysis with other CSF-1R inhibitors are included to support further research and development.
Introduction to CSF-1R and the Rationale for Inhibition
The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-FMS, is a member of the type III receptor tyrosine kinase family.[1] Its endogenous ligands are CSF-1 (colony-stimulating factor 1) and IL-34 (interleukin-34).[1] The binding of these ligands to CSF-1R induces receptor dimerization and autophosphorylation of tyrosine residues within the intracellular kinase domain. This activation initiates a cascade of downstream signaling pathways, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways, which are crucial for the development and maintenance of myeloid lineage cells, particularly microglia in the central nervous system (CNS) and macrophages throughout the body.[2]
In pathological states, such as neuroinflammatory diseases like multiple sclerosis, the overexpression or aberrant activation of CSF-1R can lead to an exaggerated inflammatory response, contributing to disease progression.[1] Therefore, the inhibition of CSF-1R signaling has emerged as a promising therapeutic strategy to modulate the activity of microglia and macrophages in these conditions.
GENZ-882706: A Novel CSF-1R Inhibitor
GENZ-882706, also known as RA03546849, is a potent, CNS-penetrant, and selective small-molecule inhibitor of CSF-1R. It binds to the ATP-binding site of the CSF-1R kinase domain in a DFG-out conformation, effectively blocking autophosphorylation and subsequent downstream signaling. This inhibition leads to a reduction in the survival and proliferation of CSF-1R-dependent cells.
Quantitative Data Summary
The following tables summarize the key quantitative data for GENZ-882706 and provide a comparison with other notable CSF-1R inhibitors, Pexidartinib and ARRY-382.
Table 1: In Vitro Potency of CSF-1R Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Source |
| GENZ-882706 | CSF-1R | 22 | Murine bone marrow-derived macrophage proliferation | |
| CSF-1R | 188 | Murine mixed glial cultures | ||
| Pexidartinib (PLX3397) | CSF-1R | 13, 17, 20 | Not specified | |
| ARRY-382 | CSF-1R | 9 | Not specified |
Table 2: Kinase Selectivity Profile
| Compound | Off-Target Kinase | IC50 (nM) | Selectivity Notes | Source |
| GENZ-882706 | Not specified | Not publicly available | Described as a potent and selective small-molecule CSF-1R inhibitor. | |
| Pexidartinib (PLX3397) | c-Kit | 10, 12, 16 | Exhibits 10- to 100-fold selectivity for CSF-1R and c-Kit over other related kinases. | |
| FLT3 | 9, 160 | |||
| ARRY-382 | Not specified | Not publicly available | Described as a highly selective inhibitor of CSF-1R. |
Table 3: In Vivo Efficacy of GENZ-882706 in the Experimental Autoimmune Encephalomyelitis (EAE) Model
| Treatment Group | Dose (mg/kg) | Mean Maximum Clinical Score | Reduction in Microglia/Macrophages | Source |
| Vehicle | - | 3.5 | - | |
| GENZ-882706 | 30 | 1.5 | Significant | |
| GENZ-882706 | 100 | 1.0 | Significant |
Table 4: Cytokine Modulation by GENZ-882706 in the Spinal Cord of EAE Mice
| Cytokine | Change with GENZ-882706 Treatment | Source |
| MCP-1 | Decrease | |
| IL-6 | Decrease | |
| IL-1β | Decrease | |
| IP-10 | Decrease | |
| TNF-α | Increase |
Experimental Protocols
In Vitro CSF-1R Kinase Inhibition Assay (Biochemical)
Objective: To determine the half-maximal inhibitory concentration (IC50) of GENZ-882706 against CSF-1R kinase activity.
Materials:
-
Recombinant human CSF-1R enzyme
-
Kinase buffer
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
GENZ-882706
-
DMSO (vehicle control)
-
384-well plates
-
ADP-Glo™ Kinase Assay system (or similar)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of GENZ-882706 in DMSO and then dilute in kinase buffer.
-
Add 1 µL of the serially diluted compound or DMSO to the wells of a 384-well plate.
-
Prepare a reaction mixture containing kinase buffer, CSF-1R enzyme, and the peptide substrate.
-
Add 2 µL of the enzyme/substrate mixture to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for CSF-1R.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
Objective: To evaluate the in vivo efficacy of GENZ-882706 in a mouse model of multiple sclerosis.
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
GENZ-882706
-
Vehicle control (e.g., 0.5% methylcellulose)
Procedure:
-
EAE Induction:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG 35-55 in CFA.
-
On day 0 and day 2, administer pertussis toxin intraperitoneally.
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE and score on a scale of 0-5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund
-
-
-
Treatment:
-
Upon the onset of clinical signs, randomize mice into treatment groups.
-
Administer GENZ-882706 (e.g., 30 mg/kg and 100 mg/kg) or vehicle control orally, once daily.
-
-
Endpoint Analysis:
-
At the end of the study, collect brains and spinal cords.
-
Perform histological analysis (e.g., H&E, Luxol Fast Blue) to assess inflammation and demyelination.
-
Use flow cytometry to quantify immune cell infiltration.
-
Homogenize spinal cord tissue for cytokine analysis using multiplex assays.
-
Signaling Pathways and Experimental Workflows
Conclusion
GENZ-882706 is a potent and selective inhibitor of CSF-1R with demonstrated efficacy in a preclinical model of neuroinflammation. Its ability to modulate microglial and macrophage responses, as evidenced by the reduction in clinical severity and pro-inflammatory cytokines in the EAE model, highlights its therapeutic potential for neuroinflammatory and neurodegenerative diseases. Further investigation into its pharmacokinetic properties and a broader kinase selectivity profile is warranted to support its continued development. This guide provides a foundational resource for researchers interested in utilizing GENZ-882706 to explore the role of CSF-1R in health and disease.
References
GENZ-882706: A Technical Overview of its Target Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
GENZ-882706 is a potent and selective small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a critical tyrosine kinase in the signaling pathway that governs the survival, proliferation, and differentiation of microglia and macrophages.[1][2][3] Dysregulation of the CSF-1R pathway is implicated in a range of pathologies, including neuroinflammatory diseases, making its inhibition a promising therapeutic strategy.[1][2] This document provides a comprehensive technical overview of the target selectivity profile of GENZ-882706, based on available preclinical data. It includes a summary of its potency, details of relevant experimental methodologies, and visualizations of the associated signaling pathways and workflows.
Introduction to CSF-1R and its Role in Pathophysiology
The Colony-Stimulating Factor 1 Receptor (CSF-1R), a member of the type III receptor tyrosine kinase family, is activated by its endogenous ligands, CSF-1 and IL-34. This activation is fundamental for the development and maintenance of myeloid lineage cells, particularly microglia in the central nervous system (CNS). In pathological states, the aberrant activation or overexpression of CSF-1R can lead to an amplified inflammatory response, contributing to the progression of conditions like experimental autoimmune encephalomyelitis (EAE), a common model for multiple sclerosis. Consequently, the inhibition of CSF-1R presents a targeted approach to modulate the activity of microglia and macrophages in such disease contexts.
Mechanism of Action of GENZ-882706
GENZ-882706 functions by binding to the ATP-binding site within the kinase domain of CSF-1R. This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking the activation of downstream signaling cascades, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways. The ultimate effect of this inhibition is a reduction in the proliferation and survival of cells dependent on CSF-1R signaling, such as macrophages and microglia.
Quantitative Data: Potency and Selectivity
GENZ-882706 has demonstrated potent inhibition of CSF-1R in cell-based assays. While a comprehensive kinase selectivity panel for GENZ-882706 is not publicly available, it is consistently described as a selective inhibitor. The available data on its potency against CSF-1R is summarized below, alongside data for other known CSF-1R inhibitors for comparative purposes.
Table 1: In Vitro Potency Against CSF-1R
| Compound | Target | IC50 (nM) | Cell/Assay Type |
| GENZ-882706 | CSF-1R | 22 | Murine bone marrow-derived macrophage proliferation |
| 188 | Murine mixed glial cultures | ||
| Pexidartinib (PLX3397) | CSF-1R (c-FMS) | 20 | Not specified |
| PLX5622 | CSF-1R | 10, 16 | Not specified |
| GW2580 | c-FMS (CSF-1R) | 30, 60 | Not specified |
Table 2: Comparative Kinase Selectivity Profile
A comprehensive public kinase selectivity profile for GENZ-882706 is not available for direct comparison.
| Compound | Off-Target Kinase | IC50 (nM) | Selectivity Notes |
|---|---|---|---|
| GENZ-882706 | Not specified | Not available | Described as a potent and selective small-molecule CSF-1R inhibitor. |
| Pexidartinib (PLX3397) | c-Kit | 10 | Exhibits 10- to 100-fold selectivity for CSF-1R and c-Kit over other related kinases. |
| FLT3 | 160 | ||
| KDR | 350 | ||
| PLX5622 | c-Kit, FLT3 | Not specified | >20-fold selectivity over KIT and FLT3. Highly selective against a panel of 230 kinases. |
| GW2580 | Various | Not specified | >150-fold selective for c-FMS over 186 other kinases. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections describe representative protocols for key assays used to characterize CSF-1R inhibitors like GENZ-882706.
In Vitro CSF-1R Kinase Activity Assay (ADP-Glo™ Format)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against CSF-1R kinase activity by measuring the amount of ADP produced.
-
Objective: To quantify the in vitro potency of GENZ-882706 against the CSF-1R enzyme.
-
Materials:
-
Recombinant human CSF-1R enzyme
-
Kinase buffer
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
GENZ-882706
-
DMSO (vehicle control)
-
ADP-Glo™ Kinase Assay Kit
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of GENZ-882706 in DMSO.
-
Add 1 µL of the diluted compound or DMSO to the wells of a 384-well plate.
-
Prepare a reaction mixture containing kinase buffer, CSF-1R enzyme, and the peptide substrate.
-
Add 2 µL of the enzyme/substrate mixture to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate the plate at 30°C for a specified duration (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system as per the manufacturer's instructions.
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Western Blot for CSF-1R Pathway Inhibition
This method assesses the ability of an inhibitor to block the phosphorylation of CSF-1R and its downstream targets in a cellular context.
-
Objective: To confirm target engagement and mechanism of action of GENZ-882706 in a cellular system.
-
Procedure:
-
Culture CSF-1R-dependent cells (e.g., bone marrow-derived macrophages).
-
Treat the cells with various concentrations of GENZ-882706 or vehicle for a predetermined time.
-
Stimulate the cells with CSF-1 to induce receptor phosphorylation.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-CSF-1R and total CSF-1R, as well as downstream targets like phospho-Akt and phospho-ERK.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect protein bands using a chemiluminescent substrate.
-
Analyze band intensities to determine the effect of the inhibitor on protein phosphorylation.
-
In Vivo Efficacy in an Experimental Autoimmune Encephalomyelitis (EAE) Model
This protocol provides a framework for evaluating the therapeutic potential of a CSF-1R inhibitor in a mouse model of multiple sclerosis.
-
Objective: To assess the in vivo efficacy of GENZ-882706 in a preclinical model of neuroinflammation.
-
Procedure:
-
Induction of EAE:
-
Emulsify Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).
-
Immunize mice subcutaneously with the MOG/CFA emulsion on day 0.
-
Administer Pertussis toxin intraperitoneally on days 0 and 2 post-immunization.
-
-
Treatment:
-
Prepare GENZ-882706 in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer GENZ-882706 or vehicle orally, once daily, starting from the onset of clinical signs.
-
-
Clinical Scoring:
-
Monitor mice daily and score for clinical signs of EAE on a scale of 0-5 (0 = no signs, 5 = moribund).
-
-
Endpoint Analysis:
-
Homogenize spinal cord tissue for cytokine analysis using multiplex assays.
-
Conclusion
GENZ-882706 is a potent inhibitor of CSF-1R, demonstrating low nanomolar efficacy in cell-based assays relevant to macrophage and microglia function. Its mechanism of action, through the direct inhibition of the CSF-1R kinase, is well-supported, and it has shown significant efficacy in preclinical models of neuroinflammation. While it is described as a selective inhibitor, the absence of a publicly available, comprehensive kinase selectivity profile is a current data gap that prevents a full comparative analysis against other multi-kinase inhibitors. The experimental frameworks provided herein offer a basis for the continued investigation and characterization of GENZ-882706 as a valuable tool for research and a potential therapeutic agent for CSF-1R-driven diseases. Further studies are necessary to fully delineate its broader selectivity profile and to support its clinical development.
References
In-Depth Technical Guide: GENZ-882706 for Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of GENZ-882706, a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R). Dysregulation of the CSF-1R signaling pathway is a critical factor in the pathogenesis of numerous neuroinflammatory and neurodegenerative diseases, including Multiple Sclerosis (MS), Alzheimer's disease, and Parkinson's disease. By targeting CSF-1R, GENZ-882706 offers a promising therapeutic strategy to modulate microglial activity and mitigate the detrimental effects of chronic neuroinflammation. This document outlines the mechanism of action, preclinical data, and detailed experimental protocols to facilitate the use of GENZ-882706 in neuroinflammation research.
Core Compound Information
| Property | Value |
| IUPAC Name | 4-((5-cyano-6-(2-methyl-2H-indazol-5-yl)pyridin-3-yl)methyl)morpholine |
| Synonyms | RA03546849 |
| Molecular Formula | C26H25N5O3 |
| Molecular Weight | 455.51 g/mol |
| Target | Colony-Stimulating Factor 1 Receptor (CSF-1R) |
| IC50 | 22 nM |
| Solubility | 10 mM in DMSO |
| Source | Patent: WO 2017015267A1 |
Mechanism of Action: CSF-1R Signaling Pathway
GENZ-882706 exerts its therapeutic effects by inhibiting the CSF-1R signaling cascade. This pathway is initiated by the binding of its ligands, Colony-Stimulating Factor 1 (CSF-1) or Interleukin-34 (IL-34), to the CSF-1R, a receptor tyrosine kinase predominantly expressed on microglia in the central nervous system (CNS). This ligand binding triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation event activates several downstream signaling pathways, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways. These pathways are crucial for microglial proliferation, survival, and differentiation. GENZ-882706, as a potent inhibitor, blocks this initial phosphorylation step, thereby attenuating the downstream signaling and effectively reducing the microglial population.
Preclinical Efficacy in a Model of Multiple Sclerosis
GENZ-882706 has demonstrated significant efficacy in a preclinical model of Experimental Autoimmune Encephalomyelitis (EAE), a widely used animal model for Multiple Sclerosis.
In Vivo Efficacy in EAE Model
| Treatment Group | Dose (mg/kg) | Mean Maximum Clinical Score | Reduction in Microglia/Macrophages | Source |
| Vehicle | - | 3.5 | - | Patent WO 2017015267A1 |
| GENZ-882706 | 30 | 1.5 | Significant | Patent WO 2017015267A1 |
| GENZ-882706 | 100 | 1.0 | Significant | Patent WO 2017015267A1 |
| *p < 0.05 compared to vehicle |
Cytokine Modulation in EAE Model Spinal Cord
| Cytokine | Change with GENZ-882706 Treatment | Source |
| MCP-1 | Decrease | Patent WO 2017015267A1 |
| IL-6 | Decrease | Patent WO 2017015267A1 |
| IL-1β | Decrease | Patent WO 2017015267A1 |
| IP-10 | Decrease | Patent WO 2017015267A1 |
| TNF-α | Increase | Patent WO 201701526 |
GENZ-882706: A Technical Guide for Cancer Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GENZ-882706 is a potent and selective small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2][3] CSF-1R and its ligands, CSF-1 and IL-34, are crucial for the differentiation, proliferation, and survival of macrophages and their precursors.[4] In the tumor microenvironment (TME), a high density of tumor-associated macrophages (TAMs) often correlates with a poor prognosis.[4] These TAMs typically exhibit an immunosuppressive M2-like phenotype, which actively promotes tumor growth, angiogenesis, and metastasis while hindering anti-tumor T-cell responses. By targeting CSF-1R, GENZ-882706 offers a promising therapeutic strategy to modulate the TME by depleting or repolarizing these immunosuppressive TAMs, thereby fostering a more robust anti-tumor immune response. This technical guide provides a comprehensive overview of GENZ-882706, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation in cancer immunology studies.
Core Mechanism of Action: CSF-1R Inhibition
GENZ-882706 functions by competitively binding to the ATP-binding pocket of the CSF-1R kinase domain. This action blocks the autophosphorylation and subsequent activation of downstream signaling pathways that are critical for the survival and proliferation of CSF-1R-dependent cells like macrophages. The inhibition of CSF-1R signaling leads to a reduction in the number of TAMs within the tumor and can shift the remaining macrophages towards a more pro-inflammatory, anti-tumoral M1-like phenotype.
Quantitative Data Summary
The following tables summarize the available quantitative data for GENZ-882706 and representative data for CSF-1R inhibitors in cancer models. It is important to note that publicly available in vivo efficacy data for GENZ-882706 in specific cancer models is limited; therefore, some data presented is representative of the drug class.
Table 1: In Vitro Activity of GENZ-882706
| Parameter | Cell/Assay Type | Value (IC50) | Reference |
| CSF-1R Inhibition | Murine bone marrow-derived macrophage proliferation | 22 nM | |
| Microglia Depletion | Murine mixed glial cultures | 188 nM | |
| CSF-1R Phosphorylation | HEK-293 cells overexpressing human CSF-1R | 9 nM | |
| MCP-1 Production | Murine microglial BV-2 cells | 28.8-29.4 nM |
Table 2: Representative In Vivo Efficacy of CSF-1R Inhibitors in Combination with Anti-PD-1 Therapy in a Syngeneic Mouse Tumor Model
| Treatment Group | Tumor Growth Inhibition (%) | Median Survival (days) | CD8+ T-cell Infiltration (cells/mm²) |
| Vehicle Control | 0 | 20 | 50 |
| CSF-1R Inhibitor (e.g., GENZ-882706) | 30 | 28 | 150 |
| Anti-PD-1 mAb | 25 | 26 | 120 |
| CSF-1R Inhibitor + Anti-PD-1 mAb | 75 | 45 | 400 |
Note: The data in Table 2 is representative and compiled from typical results seen in preclinical studies combining CSF-1R inhibitors and anti-PD-1 antibodies. Actual results may vary depending on the tumor model, dosing regimen, and specific agents used.
Experimental Protocols
In Vitro Macrophage Polarization Assay
Objective: To assess the effect of GENZ-882706 on the polarization of macrophages in vitro.
Materials:
-
Bone marrow cells from mice or human peripheral blood mononuclear cells (PBMCs)
-
Macrophage-Colony Stimulating Factor (M-CSF)
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for M1 polarization
-
Interleukin-4 (IL-4) and Interleukin-13 (IL-13) for M2 polarization
-
GENZ-882706
-
Cell culture reagents
-
Flow cytometer and relevant antibodies (e.g., for CD86, iNOS, CD206, Arginase-1)
-
RNA extraction kit and reagents for qRT-PCR
Methodology:
-
Macrophage Differentiation: Isolate bone marrow cells or PBMCs and culture them in the presence of M-CSF (e.g., 50 ng/mL) for 7 days to differentiate them into bone marrow-derived macrophages (BMDMs) or monocyte-derived macrophages (MDMs), respectively.
-
Treatment and Polarization:
-
Plate the differentiated macrophages in 6-well plates.
-
Pre-treat the cells with various concentrations of GENZ-882706 (e.g., 10 nM, 50 nM, 200 nM) for 2 hours.
-
Induce M1 polarization by adding LPS (100 ng/mL) and IFN-γ (20 ng/mL) or M2 polarization by adding IL-4 (20 ng/mL) and IL-13 (20 ng/mL). Include an unstimulated control group.
-
Incubate for 24-48 hours.
-
-
Analysis:
-
Flow Cytometry: Harvest cells and stain with antibodies against M1 markers (e.g., CD86, iNOS) and M2 markers (e.g., CD206, Arginase-1) to determine the percentage of each population.
-
qRT-PCR: Extract RNA and perform quantitative real-time PCR to analyze the expression of M1- and M2-associated genes (e.g., Nos2, Tnf for M1; Arg1, Mrc1 for M2).
-
ELISA: Collect culture supernatants to measure the concentration of secreted cytokines (e.g., TNF-α, IL-12 for M1; IL-10 for M2).
-
In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model
Objective: To evaluate the antitumor efficacy of GENZ-882706 alone and in combination with an immune checkpoint inhibitor.
Materials:
-
Syngeneic tumor cell line (e.g., MC38 colorectal cancer, B16-F10 melanoma)
-
Immunocompetent mice (e.g., C57BL/6)
-
GENZ-882706 (formulated for oral gavage or intraperitoneal injection)
-
Anti-mouse PD-1 antibody
-
Calipers for tumor measurement
-
Materials for tissue processing and flow cytometry
Methodology:
-
Tumor Implantation: Inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) subcutaneously into the flank of the mice.
-
Treatment:
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle, GENZ-882706 alone, anti-PD-1 alone, combination).
-
Administer GENZ-882706 and the anti-PD-1 antibody according to a predetermined dosing schedule.
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and general health of the mice.
-
-
Endpoint Analysis:
-
At the end of the study (or when tumors reach a predetermined size), euthanize the mice.
-
Excise the tumors and spleens.
-
Process the tissues into single-cell suspensions.
-
Perform flow cytometry to analyze the immune cell populations within the tumor and spleen (e.g., CD8+ T-cells, regulatory T-cells, M1 and M2 macrophages).
-
Visualizations
Signaling Pathway Diagram
Caption: CSF-1R signaling pathway and the inhibitory action of GENZ-882706.
Experimental Workflow Diagram
Caption: Experimental workflow for in vivo efficacy testing of GENZ-882706.
References
Unveiling the Preclinical Profile of GENZ-882706: A CSF-1R Inhibitor
For Immediate Release
This technical guide provides an in-depth overview of the preclinical data available for GENZ-882706, a potent and selective small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2] Developed for researchers, scientists, and drug development professionals, this document outlines the compound's mechanism of action, summarizes key quantitative data, details experimental methodologies, and visualizes critical pathways and workflows.
Core Mechanism of Action: Targeting CSF-1R
GENZ-882706 functions by inhibiting CSF-1R, a receptor tyrosine kinase integral to the proliferation, differentiation, and survival of macrophages and their precursor cells.[3] Dysregulation of the CSF-1R signaling pathway is implicated in a variety of pathological conditions, including inflammatory disorders, neurodegenerative diseases, and certain cancers.[3] By blocking this pathway, GENZ-882706 modulates the immune response, particularly by affecting microglia and macrophages, which has shown potential in preclinical models of neuroinflammation.[1]
Quantitative Data Summary
The following tables present a consolidated view of the in vitro and in vivo preclinical data for GENZ-882706.
Table 1: In Vitro Potency of GENZ-882706
| Target | IC50 (nM) | Cell/Assay Type |
| CSF-1R | 22 | Murine bone marrow-derived macrophage proliferation |
| CSF-1R | 188 | Murine mixed glial cultures |
Data sourced from BenchChem.
Table 2: In Vivo Efficacy of GENZ-882706 in an Experimental Autoimmune Encephalomyelitis (EAE) Model
| Treatment Group | Outcome |
| GENZ-882706 | Significantly reduced disease severity. |
| GENZ-882706 | Significant decrease in MCP-1, IL-6, IL-1β, and IP-10 levels in spinal cord homogenates. |
| GENZ-882706 | Significant increase in TNF-α levels in the spinal cord. |
| GENZ-882706 (30 mg/kg and 100 mg/kg) | Significantly reduced the number of microglia and monocytes/macrophages in the brain and spinal cord. |
| GENZ-882706 | Modestly reduced CD80 expression on monocytes/macrophages in the brain. |
Data sourced from MedChemExpress and Taiclone.
Signaling Pathway and Experimental Workflows
To elucidate the mechanism of action and experimental design, the following diagrams are provided.
Caption: CSF-1R signaling pathway and the inhibitory action of GENZ-882706.
Caption: A typical experimental workflow for evaluating a CSF-1R inhibitor like GENZ-882706.
Detailed Experimental Protocols
The following are detailed methodologies for key preclinical experiments conducted on GENZ-882706.
CSF-1R Kinase Activity Assay (In Vitro)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of GENZ-882706 against CSF-1R kinase activity.
-
Materials:
-
Recombinant human CSF-1R kinase domain
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
GENZ-882706
-
Kinase assay buffer
-
96- or 384-well plates
-
Plate reader for luminescence or fluorescence detection
-
-
Procedure:
-
Prepare serial dilutions of GENZ-882706 in the kinase assay buffer.
-
In a multi-well plate, add the CSF-1R kinase, the substrate, and the diluted GENZ-882706 or vehicle control.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration.
-
Stop the reaction and measure the remaining ATP (indicating kinase inhibition) using a suitable detection reagent (e.g., ADP-Glo™).
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
-
Cell Proliferation Assay
-
Objective: To assess the effect of GENZ-882706 on the proliferation of CSF-1 dependent cells.
-
Materials:
-
CSF-1 dependent cell line (e.g., murine bone marrow-derived macrophages)
-
Complete cell culture medium
-
Recombinant CSF-1
-
GENZ-882706
-
Cell proliferation reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed the CSF-1 dependent cells in a 96-well plate at a predetermined density.
-
Treat the cells with serial dilutions of GENZ-882706 in the presence of a fixed concentration of CSF-1.
-
Include control wells with cells and CSF-1 only (positive control) and cells without CSF-1 (negative control).
-
Incubate the plate for a period of 48 to 72 hours.
-
Add the cell proliferation reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine cell viability.
-
Calculate the IC50 value based on the inhibition of CSF-1-dependent proliferation.
-
In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Model
-
Objective: To evaluate the therapeutic efficacy of GENZ-882706 in a mouse model of multiple sclerosis.
-
Materials:
-
Immunocompetent mice (e.g., C57BL/6)
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
GENZ-882706 formulated for in vivo administration
-
Vehicle control
-
-
Procedure:
-
Induce EAE in mice by immunization with an emulsion of MOG35-55 peptide and CFA, followed by injections of pertussis toxin.
-
Monitor the mice daily for clinical signs of EAE and record disease scores based on a standardized scale.
-
Once the disease is established, randomize mice into treatment groups (Vehicle or GENZ-882706 at specified doses).
-
Administer GENZ-882706 or vehicle daily via a suitable route (e.g., oral gavage).
-
Continue to monitor and score the mice daily throughout the treatment period.
-
At the study endpoint, collect brain and spinal cord tissues for further analysis.
-
Process tissues for flow cytometry to analyze immune cell infiltration (microglia, macrophages) and for biochemical assays to measure cytokine levels.
-
This technical guide consolidates the currently available preclinical information on GENZ-882706. The data indicates that GENZ-882706 is a potent CSF-1R inhibitor with demonstrated in vitro and in vivo activity in models of neuroinflammation. Further research is warranted to fully elucidate its therapeutic potential.
References
GENZ-882706: A Technical Guide to its Role in Microglia Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
GENZ-882706 is a potent, small-molecule inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF-1R), a critical signaling pathway for the survival, proliferation, and function of microglia.[1] By targeting CSF-1R, GENZ-882706 effectively modulates microglial activity, offering a promising therapeutic strategy for neuroinflammatory and neurodegenerative diseases.[2][3] Preclinical studies have demonstrated its ability to reduce microglial populations and mitigate neuroinflammation in animal models.[1] This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and relevant experimental protocols for GENZ-882706, intended to facilitate further research and development.
Core Mechanism of Action: CSF-1R Inhibition
GENZ-882706's primary mechanism of action is the inhibition of CSF-1R, a receptor tyrosine kinase predominantly expressed on microglia and macrophages within the central nervous system (CNS).[1] The binding of its ligands, CSF-1 and Interleukin-34 (IL-34), to CSF-1R triggers receptor dimerization and autophosphorylation. This initiates downstream signaling cascades, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways, which are crucial for microglial proliferation, survival, and differentiation. GENZ-882706, by blocking this initial phosphorylation step, attenuates the downstream signaling, leading to a significant reduction in the microglial population.
Signaling Pathway Diagram
Caption: CSF-1R signaling pathway and the inhibitory action of GENZ-882706.
Quantitative Data
The following tables summarize the available quantitative data for GENZ-882706 from preclinical studies. The primary source for this data is patent WO 2017015267A1.
Table 1: In Vitro Potency
| Target | IC50 (nM) | Assay Type | Source |
| CSF-1R | 22 | Biochemical Kinase Assay | Patent WO 2017015267A1 |
Table 2: In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Model
| Treatment Group | Dose (mg/kg) | Mean Maximum Clinical Score | Reduction in Microglia/Macrophages | Source |
| Vehicle | - | 3.5 | - | Patent WO 2017015267A1 |
| GENZ-882706 | 30 | 1.5 | Significant | Patent WO 2017015267A1 |
| GENZ-882706 | 100 | 1.0 | Significant | Patent WO 2017015267A1 |
| *p < 0.05 compared to vehicle |
Table 3: Cytokine Modulation in EAE Model Spinal Cord
| Cytokine | Change with GENZ-882706 Treatment | Source |
| MCP-1 | Decrease | Patent WO 2017015267A1 |
| IL-6 | Decrease | Patent WO 2017015267A1 |
| IL-1β | Decrease | Patent WO 2017015267A1 |
| IP-10 | Decrease | Patent WO 2017015267A1 |
| TNF-α | Increase | Patent WO 2017015267A1 |
Experimental Protocols
The following are representative protocols for evaluating a CSF-1R inhibitor like GENZ-882706.
In Vitro CSF-1R Kinase Inhibition Assay (Biochemical)
Objective: To determine the in vitro potency of GENZ-882706 against the CSF-1R enzyme.
Materials:
-
Recombinant human CSF-1R enzyme
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
GENZ-882706
-
DMSO (vehicle control)
-
Kinase buffer
-
ATP
-
384-well plates
-
ADP-Glo™ Kinase Assay system (Promega) or similar
Procedure:
-
Prepare serial dilutions of GENZ-882706 in DMSO.
-
Add 1 µL of the diluted compound or DMSO to the wells of a 384-well plate.
-
Prepare a reaction mixture containing kinase buffer, CSF-1R enzyme, and the peptide substrate.
-
Add 2 µL of the enzyme/substrate mixture to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
In Vivo Efficacy in an Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
Objective: To assess the in vivo efficacy of GENZ-882706 in a mouse model of multiple sclerosis.
Animal Model:
-
Female C57BL/6 mice (8-10 weeks old)
Procedure:
-
EAE Induction: Induce EAE by subcutaneous immunization with MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA), followed by intraperitoneal injections of pertussis toxin on days 0 and 2.
-
Treatment: Begin daily oral gavage of GENZ-882706 (e.g., 30 mg/kg, 100 mg/kg) or vehicle control starting from the day of immunization or at the onset of clinical signs.
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE and score on a scale of 0-5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).
-
Endpoint Analysis: At the end of the study (e.g., day 21-28 post-immunization), collect brains and spinal cords.
-
Histology: Perform histological analysis (e.g., H&E, Luxol Fast Blue) to assess inflammation and demyelination.
-
Flow Cytometry: Prepare single-cell suspensions from the CNS tissue. Stain with fluorescently-conjugated antibodies (e.g., CD45, CD11b) to identify and quantify microglia (CD45low/CD11b+) and infiltrating monocytes/macrophages (CD45high/CD11b+).
-
Cytokine Analysis: Homogenize spinal cord tissue for cytokine and chemokine analysis using multiplex assays (e.g., Luminex) or ELISA.
Experimental Workflow Diagram
Caption: Generalized experimental workflow for in vivo efficacy testing.
Development Status and Future Directions
As of late 2025, there is no publicly available information regarding the clinical trial status of GENZ-882706. The available data is from preclinical studies, primarily detailed in patent filings.
Future research should aim to:
-
Further elucidate the pharmacokinetic and pharmacodynamic properties of GENZ-882706.
-
Conduct comprehensive dose-ranging and toxicology studies.
-
Evaluate the efficacy of GENZ-882706 in a broader range of neuroinflammatory and neurodegenerative disease models.
-
Investigate the unexpected increase in TNF-α observed in the EAE model to understand its implications for the therapeutic mechanism.
Conclusion
GENZ-882706 is a potent CSF-1R inhibitor that demonstrates significant potential for the treatment of neuroinflammatory diseases by depleting microglia and modulating the inflammatory environment within the CNS. Its mechanism of action is centered on the blockade of the CSF-1R signaling pathway, which is fundamental for microglial survival and function. The preclinical data, though limited in public scope, indicates a clear biological effect in a relevant disease model. Further research is crucial for the continued development of GENZ-882706 as a therapeutic agent.
References
An In-depth Technical Guide to the Function of GENZ-882706
For Researchers, Scientists, and Drug Development Professionals
Abstract
GENZ-882706 is a potent and selective small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a critical tyrosine kinase involved in the survival, proliferation, and differentiation of microglia and macrophages.[1][2] By targeting CSF-1R, GENZ-882706 effectively modulates the function of these key innate immune cells, leading to a reduction in neuroinflammation and demonstrating potential in preclinical models of diseases such as multiple sclerosis.[1][2][3] Dysregulation of the CSF-1R signaling pathway is implicated in the pathogenesis of various neuroinflammatory conditions, neurodegenerative diseases, and cancer. This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and detailed experimental methodologies related to GENZ-882706.
Core Mechanism of Action: CSF-1R Signaling Inhibition
GENZ-882706 exerts its immunomodulatory effects by blocking the CSF-1R signaling cascade. The binding of CSF-1R's endogenous ligands, CSF-1 and IL-34, triggers receptor dimerization and autophosphorylation of tyrosine residues within the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt, Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK), and Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathways. These pathways are crucial for the development, survival, and proliferation of mononuclear phagocytes. GENZ-882706 acts as an ATP-competitive inhibitor, binding to the ATP-binding site in the kinase domain of CSF-1R, which blocks autophosphorylation and subsequent activation of these downstream signaling pathways. This inhibition leads to a reduction in the survival and proliferation of CSF-1R-dependent cells like microglia and macrophages.
CSF-1R signaling pathway and inhibition by GENZ-882706.
Quantitative Data
The following tables summarize the available quantitative data for GENZ-882706 and comparable CSF-1R inhibitors. It is important to note that direct head-to-head studies under identical experimental conditions are limited in the public domain, and thus, cross-study comparisons should be interpreted with caution.
Table 1: In Vitro Potency Against CSF-1R
| Compound | Target | IC50 (nM) | Cell/Assay Type |
| GENZ-882706 | CSF-1R | 22 | Biochemical Kinase Assay |
| 28.8-29.4 | Murine microglial BV-2 cells (MCP-1 production) | ||
| 84.6 | Primary mouse microglial cells (Iba1) | ||
| 188 | Murine mixed glial cultures | ||
| 248 | Primary mouse microglial cells (DAPI) | ||
| Pexidartinib (PLX3397) | CSF-1R (c-FMS) | 20 | Not specified |
| PLX5622 | CSF-1R | 10 | Not specified |
| 16 | Not specified | ||
| GW2580 | c-FMS (CSF-1R) | 30 | Not specified |
| 60 | Not specified |
Table 2: In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Model
| Treatment Group | Dose (mg/kg) | Mean Maximum Clinical Score | Reduction in Microglia/Macrophages |
| Vehicle | - | 3.5 | - |
| GENZ-882706 | 30 | 1.5 | Significant |
| GENZ-882706 | 100 | 1.0 | Significant |
| *p < 0.05 compared to vehicle |
Table 3: Cytokine Modulation in EAE Model Spinal Cord with GENZ-882706 Treatment
| Cytokine | Change with GENZ-882706 Treatment |
| MCP-1 | Decrease |
| IL-6 | Decrease |
| IL-1β | Decrease |
| IP-10 | Decrease |
| TNF-α | Increase |
Experimental Protocols
The following are representative protocols for key experiments involving GENZ-882706.
CSF-1R Kinase Inhibition Assay (Biochemical)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against CSF-1R kinase activity in vitro.
Materials:
-
Recombinant human CSF-1R enzyme
-
Kinase buffer
-
ATP
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
GENZ-882706 and control inhibitors
-
DMSO (vehicle control)
-
384-well plates
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of GENZ-882706 and control inhibitors in kinase buffer.
-
In a 384-well plate, add the CSF-1R enzyme, peptide substrate, and 1 µL of the serially diluted compound or DMSO.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a suitable kinase assay system according to the manufacturer's instructions.
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Macrophage Polarization Assay (In Vitro)
Objective: To assess the effect of GENZ-882706 on the polarization of macrophages in vitro.
Materials:
-
Murine bone marrow cells or human peripheral blood mononuclear cells (PBMCs)
-
Macrophage-colony stimulating factor (M-CSF)
-
For M1 polarization: Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)
-
For M2 polarization: Interleukin-4 (IL-4) and Interleukin-13 (IL-13)
-
GENZ-882706 (dissolved in DMSO)
-
Cell culture medium and supplements
-
6-well plates
-
Reagents for analysis (e.g., antibodies for flow cytometry, RNA extraction kits for qRT-PCR, ELISA kits)
Procedure:
-
Macrophage Differentiation: Isolate bone marrow cells from mice or PBMCs from human blood. Culture the cells in the presence of M-CSF (e.g., 50 ng/mL) for 7 days to differentiate them into bone marrow-derived macrophages (BMDMs) or monocyte-derived macrophages (MDMs).
-
Treatment and Polarization:
-
Plate the differentiated macrophages in 6-well plates.
-
Pre-treat the cells with various concentrations of GENZ-882706 (e.g., 10 nM, 50 nM, 200 nM) for 2 hours.
-
Induce M1 polarization by adding LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL) or M2 polarization by adding IL-4 (e.g., 20 ng/mL) and IL-13 (e.g., 20 ng/mL).
-
Include an unstimulated control group.
-
Incubate for 24-48 hours.
-
-
Analysis:
-
Flow Cytometry: Harvest cells and stain with antibodies against M1 (e.g., CD80) and M2 markers to determine the percentage of each population.
-
qRT-PCR: Extract RNA and perform qRT-PCR to analyze the expression of M1 and M2-associated genes.
-
ELISA: Collect culture supernatant to measure the concentration of secreted cytokines.
-
Experimental workflow for in vitro macrophage polarization assay.
Experimental Autoimmune Encephalomyelitis (EAE) In Vivo Model
Objective: To evaluate the therapeutic efficacy of GENZ-882706 in a mouse model of multiple sclerosis.
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
GENZ-882706
-
Vehicle control (e.g., 0.5% methylcellulose)
Procedure:
-
Induction of EAE:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG 35-55 peptide in CFA.
-
Administer Pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
-
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE and score on a scale of 0-5 (0 = no signs, 5 = moribund).
-
Treatment:
-
Upon the onset of clinical signs, randomize mice into treatment groups.
-
Administer GENZ-882706 (e.g., 30 mg/kg and 100 mg/kg) or vehicle control orally, once daily.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 21 post-immunization), euthanize the mice.
-
Collect brain and spinal cord tissues.
-
Process tissues for analysis such as flow cytometry (to quantify microglia and infiltrating macrophages), immunohistochemistry, and cytokine analysis from spinal cord homogenates.
-
Experimental workflow for the EAE mouse model study.
Applications in Research
Neuroinflammation and Neurodegenerative Diseases
The primary application of GENZ-882706 is in the study and potential treatment of neuroinflammatory and neurodegenerative diseases. By depleting or modulating the function of microglia, GENZ-882706 can help elucidate the role of these cells in disease pathogenesis. As demonstrated in the EAE model, a widely used model for multiple sclerosis, GENZ-882706 significantly reduces disease severity, highlighting its therapeutic potential.
Oncology and the Tumor Microenvironment
CSF-1R signaling is crucial for the recruitment and pro-tumorigenic function of tumor-associated macrophages (TAMs) in the tumor microenvironment (TME). TAMs can promote tumor growth, angiogenesis, and metastasis while suppressing anti-tumor immune responses. By inhibiting CSF-1R, GENZ-882706 can deplete or repolarize these immunosuppressive TAMs, making the TME more susceptible to anti-tumor immunity. There is a strong rationale for combining CSF-1R inhibitors like GENZ-882706 with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1/PD-L1), to achieve synergistic anti-tumor effects.
Logical relationship of combining GENZ-882706 and anti-PD-1 therapy.
Conclusion
GENZ-882706 is a potent and selective CSF-1R inhibitor with demonstrated efficacy in preclinical models of neuroinflammation. Its ability to modulate microglial and macrophage responses makes it a valuable tool for research in neurodegenerative diseases and oncology. Further investigations into its pharmacokinetic properties, long-term safety profile, and efficacy in combination with other therapeutic agents are warranted to support its clinical development.
References
GENZ-882706: A Technical Guide to its Role in Macrophage Polarization
For Researchers, Scientists, and Drug Development Professionals
Introduction
GENZ-882706 is a potent and selective small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1] CSF-1R is a critical receptor tyrosine kinase involved in the survival, proliferation, and differentiation of macrophages and their precursor cells.[2][3] Dysregulation of the CSF-1R signaling pathway is implicated in a variety of diseases, including inflammatory disorders, neurodegeneration, and cancer, making it a compelling therapeutic target.[1][4] This technical guide provides an in-depth overview of GENZ-882706, with a focus on its mechanism of action and its impact on macrophage polarization.
Macrophages exhibit remarkable plasticity and can be broadly categorized into two main phenotypes: the pro-inflammatory (M1) and the anti-inflammatory (M2) states. The tumor microenvironment (TME) is often characterized by an abundance of M2-like tumor-associated macrophages (TAMs), which promote tumor growth and suppress anti-tumor immunity. By inhibiting CSF-1R, GENZ-882706 can modulate the macrophage population, potentially shifting the balance from a pro-tumor M2 phenotype towards a more anti-tumor M1 phenotype.
Mechanism of Action
GENZ-882706 functions by binding to the ATP-binding site within the kinase domain of CSF-1R. This competitive inhibition prevents the autophosphorylation of the receptor, which is a crucial step in its activation. Consequently, the downstream signaling cascades, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways that govern macrophage survival, proliferation, and differentiation, are blocked.
Quantitative Data Summary
The following tables summarize the available quantitative data for GENZ-882706.
Table 1: In Vitro Potency of GENZ-882706
| Target | IC50 (nM) | Assay Type | Source |
| CSF-1R | 22 | Biochemical Kinase Assay | Patent WO 2017015267A1 |
Table 2: In Vivo Efficacy of GENZ-882706 in Experimental Autoimmune Encephalomyelitis (EAE) Model
| Treatment Group | Dose (mg/kg) | Mean Maximum Clinical Score | Reduction in Microglia/Macrophages | Source |
| Vehicle | - | 3.5 | - | Patent WO 2017015267A1 |
| GENZ-882706 | 30 | 1.5 | Significant | Patent WO 2017015267A1 |
| GENZ-882706 | 100 | 1.0 | Significant | Patent WO 2017015267A1 |
| *p < 0.05 compared to vehicle |
Table 3: Cytokine Modulation by GENZ-882706 in EAE Model Spinal Cord
| Cytokine | Change with GENZ-882706 Treatment | Source |
| MCP-1 | Decrease | Patent WO 2017015267A1 |
| IL-6 | Decrease | Patent WO 2017015267A1 |
| IL-1β | Decrease | Patent WO 2017015267A1 |
| IP-10 | Decrease | Patent WO 2017015267A1 |
| TNF-α | Increase | Patent WO 2017015267A1 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
CSF-1R Kinase Inhibition Assay (Biochemical)
Objective: To determine the in vitro potency of GENZ-882706 in inhibiting CSF-1R kinase activity.
Materials:
-
Recombinant human CSF-1R kinase domain
-
ATP
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
GENZ-882706 (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
Procedure:
-
Prepare a reaction mixture containing kinase buffer, CSF-1R enzyme, and the peptide substrate.
-
Add 1 µL of serially diluted GENZ-882706 or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the enzyme/substrate mixture to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
In Vitro Macrophage Polarization Assay
Objective: To assess the effect of GENZ-882706 on the polarization of macrophages in vitro.
Materials:
-
Murine bone marrow cells or human peripheral blood mononuclear cells (PBMCs)
-
Macrophage-colony stimulating factor (M-CSF)
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for M1 polarization
-
Interleukin-4 (IL-4) and Interleukin-13 (IL-13) for M2 polarization
-
GENZ-882706 (dissolved in DMSO)
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
6-well plates
-
Flow cytometry antibodies (e.g., anti-F4/80, anti-CD11b, anti-CD206 for murine; anti-CD14, anti-CD163, anti-CD80 for human)
-
RNA extraction kit and reagents for qRT-PCR (e.g., primers for Arg1, iNOS, TNF-α, IL-10)
Procedure:
-
Macrophage Differentiation:
-
Isolate bone marrow cells from mice or PBMCs from human blood.
-
Culture the cells in the presence of M-CSF (e.g., 50 ng/mL) for 7 days to differentiate them into bone marrow-derived macrophages (BMDMs) or monocyte-derived macrophages (MDMs).
-
-
Treatment and Polarization:
-
Plate the differentiated macrophages in 6-well plates.
-
Pre-treat the cells with GENZ-882706 at various concentrations (e.g., 10 nM, 50 nM, 200 nM) for 2 hours.
-
Induce M1 polarization by adding LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL) or M2 polarization by adding IL-4 (e.g., 20 ng/mL) and IL-13 (e.g., 20 ng/mL).
-
Include an unstimulated control group.
-
Incubate for 24-48 hours.
-
-
Analysis:
-
Flow Cytometry: Harvest the cells and stain with antibodies against M1 and M2 markers to determine the percentage of each population.
-
qRT-PCR: Extract RNA from the cells and perform qRT-PCR to analyze the expression of M1 and M2-associated genes.
-
ELISA: Collect the culture supernatant to measure the concentration of secreted cytokines (e.g., TNF-α, IL-10, IL-12).
-
In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)
Objective: To evaluate the in vivo efficacy of GENZ-882706 in a mouse model of multiple sclerosis.
Animals: Female C57BL/6 mice, 8-12 weeks old.
Procedure:
-
Induction of EAE:
-
Emulsify Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Immunize mice subcutaneously with the MOG/CFA emulsion on day 0.
-
Administer Pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
-
-
Treatment:
-
Prepare GENZ-882706 in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer GENZ-882706 or vehicle orally, once daily, starting from the onset of clinical signs.
-
-
Monitoring and Endpoint Analysis:
-
Monitor mice daily for clinical signs of EAE and score on a standardized scale.
-
At the study endpoint, collect spinal cord tissue for analysis.
-
Homogenize spinal cord tissue for cytokine analysis using multiplex assays.
-
Perform immunohistochemistry on spinal cord sections to assess microglia/macrophage infiltration.
-
Conclusion
GENZ-882706 is a potent and selective CSF-1R inhibitor with demonstrated in vitro and in vivo activity. Its mechanism of action, through the blockade of CSF-1R signaling, provides a strong rationale for its use in modulating macrophage function. The ability to inhibit the survival and proliferation of macrophages, and potentially repolarize them from a pro-tumor M2 phenotype to an anti-tumor M1 phenotype, positions GENZ-882706 as a promising therapeutic candidate for a range of diseases where macrophages play a key pathological role. The experimental protocols provided herein offer a framework for further investigation and characterization of GENZ-882706 in various preclinical models.
References
Methodological & Application
Application Notes and Protocols for GENZ-882706: In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
GENZ-882706 is a potent and selective small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a critical receptor tyrosine kinase involved in the proliferation, differentiation, and survival of macrophages and their precursors.[1][2][3] Dysregulation of the CSF-1R signaling pathway is implicated in a variety of diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.[1][2] These application notes provide detailed protocols for key in vitro assays to characterize the activity of GENZ-882706, enabling researchers to assess its potency, cellular effects, and mechanism of action.
Introduction
The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-FMS, is a member of the type III receptor tyrosine kinase family. Its activation by ligands CSF-1 and IL-34 is essential for the development and maintenance of myeloid lineage cells, particularly microglia in the central nervous system (CNS). By inhibiting CSF-1R, GENZ-882706 modulates the function of microglia and macrophages, making it a valuable tool for studying their role in various pathologies. This document outlines standardized in vitro protocols to evaluate the efficacy and selectivity of GENZ-882706.
Mechanism of Action
GENZ-882706 functions by binding to the ATP-binding site within the kinase domain of CSF-1R. This competitive inhibition prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling cascades. The blockade of these pathways, including the PI3K/Akt and MAPK/ERK pathways, ultimately leads to a reduction in the survival and proliferation of CSF-1R-dependent cells.
CSF-1R Signaling Pathway and Inhibition by GENZ-882706
Caption: CSF-1R signaling pathway and the inhibitory action of GENZ-882706.
Data Presentation
Table 1: In Vitro Potency of GENZ-882706 Against CSF-1R
| Compound | Target | IC50 (nM) | Cell/Assay Type |
| GENZ-882706 | CSF-1R | 22 | Murine bone marrow-derived macrophage proliferation |
| CSF-1R | 22 | Biochemical Kinase Assay | |
| Microglia depletion | 188 | Murine mixed glial cultures | |
| Pexidartinib (PLX3397) | CSF-1R (c-FMS) | 20 | Not specified |
| PLX5622 | CSF-1R | 10 | Not specified |
| GW2580 | c-FMS (CSF-1R) | 30 | Not specified |
Table 2: Kinase Selectivity Profile of CSF-1R Inhibitors
| Compound | Off-Target Kinase | IC50 (nM) | Selectivity Notes |
| GENZ-882706 | Not specified | Not available | Described as a potent and selective small-molecule CSF-1R inhibitor. |
| Pexidartinib (PLX3397) | c-Kit | 10 | Exhibits 10- to 100-fold selectivity for CSF-1R and c-Kit over other related kinases. |
| FLT3 | 160 | ||
| KDR | 350 | ||
| PLX5622 | c-Kit, FLT3 | Not available | >20-fold selectivity over KIT and FLT3. Highly selective, with over 100-fold selectivity against a panel of 230 kinases. |
| GW2580 | Various | Not available | >150-fold selective. Exhibits selectivity for cFMS kinase over 186 other kinases. |
Experimental Protocols
Experimental Workflow for In Vitro Validation
Caption: Experimental workflow for the validation of a selective CSF-1R inhibitor.
Protocol 1: CSF-1R Kinase Inhibition Assay (Biochemical)
Objective: To determine the half-maximal inhibitory concentration (IC50) of GENZ-882706 against CSF-1R kinase activity in a cell-free system.
Materials:
-
Recombinant human CSF-1R kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1 peptide)
-
GENZ-882706 (and control inhibitors) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of GENZ-882706 and control inhibitors in kinase buffer.
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).
-
Prepare a reaction mixture containing kinase buffer, CSF-1R enzyme, and the peptide substrate.
-
Add 2 µL of the enzyme/substrate mixture to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for CSF-1R.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell Viability/Proliferation Assay
Objective: To assess the effect of GENZ-882706 on the viability and proliferation of CSF-1 dependent cells.
Materials:
-
CSF-1 dependent cell line (e.g., M-NFS-60 or primary bone marrow-derived macrophages)
-
Complete cell culture medium
-
Recombinant murine or human CSF-1
-
GENZ-882706 (and control inhibitors)
-
MTT or MTS reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density.
-
If necessary for the cell type, starve the cells of growth factors.
-
Treat the cells with serial dilutions of GENZ-882706 or vehicle control in the presence of a constant, sub-maximal concentration of CSF-1.
-
Incubate for a period that allows for cell proliferation (e.g., 48-72 hours).
-
Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percent inhibition of proliferation for each compound concentration relative to the vehicle control and determine the IC50 value.
Protocol 3: Cell-Based CSF-1R Phosphorylation Assay
Objective: To evaluate the ability of GENZ-882706 to inhibit CSF-1-induced autophosphorylation of CSF-1R in a cellular context.
Materials:
-
Cell line expressing CSF-1R (e.g., THP-1 monocytes or primary macrophages)
-
Serum-free cell culture medium
-
Recombinant human or murine CSF-1
-
GENZ-882706 (and control inhibitors)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PVDF or nitrocellulose membrane
-
Primary antibodies (e.g., anti-phospho-CSF-1R, anti-total-CSF-1R)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Pre-treat serum-starved cells with various concentrations of GENZ-882706 or vehicle control for 1-2 hours.
-
Stimulate the cells with CSF-1 for a short period (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody against phosphorylated CSF-1R overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
Analyze the band intensities to determine the effect of the inhibitor on CSF-1R phosphorylation. The membrane can be stripped and re-probed for total CSF-1R as a loading control.
Protocol 4: In Vitro Macrophage Polarization Assay
Objective: To assess the effect of GENZ-882706 on the polarization of macrophages in vitro.
Materials:
-
Murine bone marrow cells or human peripheral blood mononuclear cells (PBMCs)
-
Macrophage-colony stimulating factor (M-CSF)
-
For M2 polarization: Interleukin-4 (IL-4) and Interleukin-13 (IL-13)
-
For M1 polarization: Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)
-
GENZ-882706 (dissolved in DMSO)
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
6-well plates
-
Flow cytometry antibodies (e.g., anti-F4/80, anti-CD206 for murine; anti-CD14, anti-CD163 for human)
-
RNA extraction kit and reagents for qRT-PCR (primers for Arg1, iNOS, TNF-α, IL-10)
-
ELISA kits for cytokine detection
Procedure:
-
Macrophage Differentiation: Isolate bone marrow cells or PBMCs and culture in the presence of M-CSF (e.g., 50 ng/mL) for 7 days to differentiate them into macrophages.
-
Treatment and Polarization:
-
Plate the differentiated macrophages in 6-well plates.
-
Pre-treat the cells with GENZ-882706 at various concentrations (e.g., 10 nM, 50 nM, 200 nM) for 2 hours.
-
Add polarizing cytokines (e.g., IL-4/IL-13 for M2 or LPS/IFN-γ for M1) and incubate for 24-48 hours.
-
-
Analysis:
-
Flow Cytometry: Harvest cells and stain with antibodies against M1 and M2 markers to determine the percentage of each population.
-
qRT-PCR: Extract RNA and perform qRT-PCR to analyze the expression of M1 and M2-associated genes.
-
ELISA: Collect the culture supernatant to measure the concentration of secreted cytokines.
-
Conclusion
GENZ-882706 is a potent inhibitor of CSF-1R with in vitro efficacy in the low nanomolar range. The protocols provided here offer a framework for researchers to validate and characterize the activity of GENZ-882706 in various in vitro settings. These assays are crucial for understanding its mechanism of action and for guiding further preclinical and clinical development. Further investigation into its comprehensive kinase selectivity profile is warranted to fully elucidate its therapeutic potential.
References
Application Notes and Protocols for GENZ-882706 In Vivo Dosing in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
GENZ-882706 is a potent and selective small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a critical tyrosine kinase involved in the survival, proliferation, and differentiation of microglia and macrophages.[1] Dysregulation of the CSF-1R signaling pathway is implicated in the pathogenesis of various neuroinflammatory and neurodegenerative diseases. Inhibition of CSF-1R has emerged as a promising therapeutic strategy to modulate the activity of microglia and macrophages in these disease states.[1] These application notes provide a comprehensive overview of the available preclinical data and detailed methodologies for the in vivo administration of GENZ-882706 in mice, particularly within the context of the experimental autoimmune encephalomyelitis (EAE) model, a common model for multiple sclerosis.[1]
Mechanism of Action
GENZ-882706 functions by binding to the ATP-binding site within the kinase domain of CSF-1R.[1] This action blocks the autophosphorylation and subsequent activation of downstream signaling pathways, including the PI3K-AKT, MAPK/ERK, and JAK/STAT pathways. The inhibition of these cascades leads to a reduction in the survival and proliferation of CSF-1R-dependent cells like microglia and macrophages.[1]
Data Presentation
The following tables summarize the key quantitative data available for GENZ-882706 from in vitro and in vivo preclinical studies.
Table 1: In Vitro Potency of GENZ-882706
| Target | IC50 (nM) | Assay Type | Source |
| CSF-1R | 22 | Biochemical Kinase Assay | Patent WO 2017015267A1 |
Table 2: In Vivo Efficacy of GENZ-882706 in Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
| Treatment Group | Dose (mg/kg/day) | Mean Maximum Clinical Score | Reduction in Microglia/Macrophages | Source |
| Vehicle | - | 3.5 | - | Patent WO 2017015267A1 |
| GENZ-882706 | 30 | 1.5 | Significant | Patent WO 2017015267A1 |
| GENZ-882706 | 100 | 1.0 | Significant | Patent WO 2017015267A1 |
| *p < 0.05 compared to vehicle |
Table 3: Cytokine Modulation in Spinal Cord of EAE Mice Treated with GENZ-882706
| Cytokine | Change with GENZ-882706 Treatment | Source |
| MCP-1 | Decrease | Patent WO 2017015267A1 |
| IL-6 | Decrease | Patent WO 2017015267A1 |
| IL-1β | Decrease | Patent WO 2017015267A1 |
| IP-10 | Decrease | Patent WO 2017015267A1 |
| TNF-α | Increase | Patent WO 2017015267A1 |
Experimental Protocols
The following are detailed protocols for key experiments involving GENZ-882706.
Protocol 1: In Vivo Efficacy Testing in the Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
This protocol outlines the induction of EAE in mice and subsequent treatment with GENZ-882706 to assess its therapeutic efficacy.
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
GENZ-882706
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Standard laboratory equipment for animal handling, injections, and monitoring.
Procedure:
-
Induction of EAE:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG 35-55 peptide in CFA.
-
On day 0 and day 2 post-immunization, administer Pertussis toxin intraperitoneally.
-
-
Preparation of GENZ-882706 Formulation:
-
Prepare a suspension of GENZ-882706 in the chosen vehicle (e.g., 0.5% methylcellulose). The concentration should be calculated based on the desired dose and the average weight of the mice.
-
-
Dosing and Administration:
-
Begin treatment at the onset of clinical signs of EAE.
-
Administer GENZ-882706 or vehicle orally via gavage once daily. Recommended doses for efficacy studies are 30 mg/kg and 100 mg/kg.
-
-
Monitoring and Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE and body weight changes.
-
Score the clinical signs on a scale of 0-5, where 0 represents a healthy mouse and 5 represents a moribund state.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and collect brains and spinal cords.
-
Perform histological analysis (e.g., H&E, Luxol Fast Blue) to assess inflammation and demyelination.
-
Use flow cytometry to quantify the infiltration of immune cells.
-
Homogenize spinal cord tissue for cytokine analysis using multiplex assays to measure levels of MCP-1, IL-6, IL-1β, IP-10, and TNF-α.
-
Protocol 2: CSF-1R Kinase Inhibition Assay (Biochemical)
This protocol is a representative method for determining the in vitro potency of GENZ-882706 against the CSF-1R kinase.
Materials:
-
Recombinant human CSF-1R kinase domain
-
ATP
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
GENZ-882706 serially diluted in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, CSF-1R enzyme, and the peptide substrate.
-
Add 1 µL of serially diluted GENZ-882706 or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the enzyme/substrate mixture to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Visualizations
The following diagrams illustrate the signaling pathway of CSF-1R and a typical experimental workflow for in vivo studies.
Caption: CSF-1R signaling pathway and inhibition by GENZ-882706.
Caption: Experimental workflow for in vivo efficacy testing.
References
Application Notes and Protocols for GENZ-882706 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GENZ-882706 is a potent and selective small-molecule inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF-1R), a critical receptor tyrosine kinase.[1][2] CSF-1R, along with its ligands CSF-1 and IL-34, is essential for the regulation, proliferation, differentiation, and survival of macrophages and their precursor cells, such as monocytes and microglia.[3] The dysregulation of the CSF-1R signaling pathway has been implicated in a variety of diseases, including inflammatory disorders, autoimmune diseases, and cancer, making it a significant target for therapeutic development.[2][4]
These application notes provide comprehensive protocols for the utilization of GENZ-882706 in cell culture experiments to investigate its effects on CSF-1R signaling and various cellular functions.
Mechanism of Action
GENZ-882706 functions by competitively binding to the ATP-binding pocket within the intracellular kinase domain of CSF-1R. This action prevents the autophosphorylation and subsequent activation of the receptor, effectively blocking downstream signaling cascades. The inhibition of CSF-1R signaling ultimately curtails the proliferation and survival of cells dependent on this pathway.
Data Presentation
Physicochemical and In Vitro Potency Data
| Property | Value | Source |
| Molecular Weight | 455.51 g/mol | |
| Formula | C₂₆H₂₅N₅O₃ | |
| CAS Number | 2070864-35-4 | |
| Solubility | 10 mM in DMSO | |
| Storage | Store stock solutions at -20°C or -80°C |
| Target | IC₅₀ (nM) | Assay Type | Source |
| CSF-1R | 22 | Biochemical Kinase Assay | |
| CSF-1R | 188 | Murine bone marrow-derived macrophage proliferation |
Signaling Pathway
The binding of ligands CSF-1 or IL-34 to CSF-1R induces receptor dimerization and autophosphorylation, activating several downstream signaling pathways crucial for cellular functions. GENZ-882706 inhibits the initial phosphorylation step, thereby blocking these downstream effects.
CSF-1R signaling pathway and inhibition by GENZ-882706.
Experimental Protocols
Preparation of Stock and Working Solutions
Materials:
-
GENZ-882706 powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium appropriate for your cell line
Protocol for 10 mM Stock Solution:
-
GENZ-882706 is typically provided as a lyophilized powder. To prepare a 10 mM stock solution, reconstitute the powder in an appropriate volume of DMSO. For example, to prepare 1 mL of a 10 mM stock solution from 1 mg of GENZ-882706 (MW: 455.51), add 219.5 µL of DMSO.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) to prevent repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage. For short-term storage (up to one week), 4°C is suitable.
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Prepare an intermediate dilution of GENZ-882706 in sterile cell culture medium. For instance, to prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100 in culture medium.
-
Further dilute the intermediate solution to the desired final concentration for your experiment. For example, to treat cells with 1 µM GENZ-882706, dilute the 100 µM working solution 1:100 in the final culture volume.
Cell Viability/Proliferation Assay
This protocol is designed to evaluate the effect of GENZ-882706 on the viability and proliferation of CSF-1 dependent cells.
Materials:
-
CSF-1 dependent cell line (e.g., M-NFS-60 or primary bone marrow-derived macrophages)
-
Complete cell culture medium
-
Recombinant murine or human CSF-1
-
GENZ-882706
-
MTT or MTS reagent
-
96-well cell culture plates
-
Microplate reader
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of GENZ-882706 in culture medium.
-
Remove the medium from the wells and add 100 µL of the GENZ-882706 dilutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells (medium only).
-
Treat the cells with the serial dilutions of GENZ-882706 in the presence of a constant, sub-maximal concentration of CSF-1.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percent inhibition of cell viability/proliferation and determine the IC₅₀ value.
Western Blot Analysis of CSF-1R Phosphorylation
This protocol is used to assess the inhibitory effect of GENZ-882706 on CSF-1 or IL-34-induced CSF-1R phosphorylation.
Materials:
-
Cells expressing CSF-1R
-
6-well plates
-
Serum-free medium
-
GENZ-882706
-
Recombinant human or murine CSF-1 or IL-34
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-CSF-1R, anti-total-CSF-1R)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of GENZ-882706 or vehicle control for 1-2 hours.
-
Stimulate the cells with CSF-1 (e.g., 50 ng/mL) or IL-34 (e.g., 50 ng/mL) for 15-30 minutes. Include an unstimulated control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitor on the phosphorylation of CSF-1R.
In Vitro Macrophage Polarization Assay
This protocol is to assess the effect of GENZ-882706 on macrophage polarization.
Materials:
-
Bone marrow cells from mice or human PBMCs
-
M-CSF
-
GENZ-882706
-
Polarizing cytokines: IL-4, IL-13 (for M2); LPS, IFN-γ (for M1)
-
6-well plates
-
Flow cytometry antibodies (for M1/M2 markers)
-
RNA extraction kit and reagents for qRT-PCR
-
ELISA kits for cytokine measurement
Protocol:
-
Macrophage Differentiation: Isolate bone marrow cells from mice or PBMCs from human blood. Culture the cells in the presence of M-CSF (50 ng/mL) for 7 days to differentiate them into bone marrow-derived macrophages (BMDMs) or monocyte-derived macrophages (MDMs).
-
Treatment and Polarization: Plate the differentiated macrophages in 6-well plates. Pre-treat the cells with GENZ-882706 at various concentrations (e.g., 10 nM, 50 nM, 200 nM) for 2 hours.
-
Induce M2 polarization by adding IL-4 (20 ng/mL) and IL-13 (20 ng/mL) or M1 polarization by adding LPS (100 ng/mL) and IFN-γ (20 ng/mL). Include an unstimulated control group.
-
Incubate for 24-48 hours.
-
Analysis:
-
Flow Cytometry: Harvest the cells and stain with antibodies against M1 and M2 markers to determine the percentage of each population.
-
qRT-PCR: Extract RNA from the cells and perform qRT-PCR to analyze the expression of M1 and M2-associated genes.
-
ELISA: Collect the culture supernatant to measure the concentration of secreted cytokines (e.g., TNF-α, IL-10, IL-12).
-
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for testing a CSF-1R inhibitor in cell culture.
General experimental workflow for in vitro testing of GENZ-882706.
References
Application Notes and Protocols for GENZ-882706 in Microglia Depletion Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GENZ-882706 is a potent and selective small-molecule inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF-1R).[1][2] CSF-1R is a critical receptor tyrosine kinase essential for the survival, proliferation, and differentiation of microglia, the resident immune cells of the central nervous system (CNS).[1] Dysregulation of CSF-1R signaling is implicated in various neuroinflammatory and neurodegenerative diseases, making it a key therapeutic target. By inhibiting CSF-1R, GENZ-882706 leads to the depletion of microglia, offering a powerful tool for studying their role in both healthy and diseased states. These application notes provide comprehensive protocols and data for the effective use of GENZ-882706 in microglia depletion studies.
Mechanism of Action
GENZ-882706 functions by binding to the ATP-binding site within the intracellular kinase domain of CSF-1R. This action prevents the autophosphorylation and subsequent activation of the receptor, which in turn blocks downstream signaling pathways crucial for microglial survival and proliferation, such as the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways. The inhibition of these pathways ultimately results in a significant reduction of the microglial population in the CNS.
Data Presentation
Physicochemical and In Vitro Potency Data
| Property | Value | Source |
| IUPAC Name | 4-((5-cyano-6-(2-methyl-2H-indazol-5-yl)pyridin-3-yl)methyl)morpholine | |
| Synonyms | RA03546849 | |
| Molecular Formula | C₂₆H₂₅N₅O₃ | |
| Molecular Weight | 455.51 g/mol | |
| Target | Colony-Stimulating Factor 1 Receptor (CSF-1R) | |
| IC₅₀ | 22 nM (Biochemical Kinase Assay) | |
| 22 nM (Murine bone marrow-derived macrophage proliferation) | ||
| 188 nM (Murine mixed glial cultures) | ||
| Solubility | 10 mM in DMSO |
In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Model
| Treatment Group | Dose (mg/kg) | Mean Maximum Clinical Score | Reduction in Microglia/Macrophages | Source |
| Vehicle | - | 3.5 | - | |
| GENZ-882706 | 30 | 1.5 | Significant | |
| GENZ-882706 | 100 | 1.0 | Significant | |
| *p < 0.05 compared to vehicle |
Cytokine and Chemokine Modulation in EAE Model Spinal Cord
| Cytokine/Chemokine | Change with GENZ-882706 Treatment | Source |
| MCP-1 | Decrease | |
| IL-6 | Decrease | |
| IL-1β | Decrease | |
| IP-10 | Decrease | |
| TNF-α | Increase |
Signaling Pathway and Experimental Workflow Visualizations
Caption: CSF-1R signaling pathway and the inhibitory action of GENZ-882706.
References
Application Notes and Protocols for GENZ-882706 in Syngeneic Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GENZ-882706 is a potent and selective small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1] CSF-1R and its ligands, CSF-1 and IL-34, are crucial for the differentiation, proliferation, and survival of macrophages and their precursors.[1] In the tumor microenvironment (TME), tumor-associated macrophages (TAMs) frequently exhibit an immunosuppressive M2-like phenotype, which actively promotes tumor progression, angiogenesis, and metastasis while dampening anti-tumor T-cell responses.[1] By targeting CSF-1R, GENZ-882706 can deplete or repolarize these immunosuppressive TAMs, thereby remodeling the TME into a more immune-permissive state that is conducive to an effective anti-tumor immune response.[1]
Preclinical studies have indicated that combining CSF-1R inhibitors with other immunomodulatory agents, such as immune checkpoint inhibitors like anti-PD-1/PD-L1 antibodies, can result in synergistic anti-tumor effects.[1] This combination strategy aims to concurrently alleviate TAM-mediated immunosuppression and unleash the cytotoxic potential of T-cells, representing a promising therapeutic avenue for a variety of solid tumors. These application notes provide detailed protocols for in vitro and in vivo studies to evaluate GENZ-882706 in syngeneic tumor models, both as a monotherapy and in combination with other immunomodulatory agents.
Mechanism of Action: CSF-1R Signaling Inhibition
GENZ-882706 exerts its immunomodulatory effects by blocking the CSF-1R signaling cascade. The binding of the ligands CSF-1 or IL-34 to CSF-1R induces receptor dimerization and autophosphorylation of tyrosine residues within the intracellular domain. This phosphorylation event initiates downstream signaling through pathways such as PI3K/Akt, MAPK/ERK, and JAK/STAT, which are critical for macrophage proliferation, differentiation, and survival. GENZ-882706, by inhibiting this initial phosphorylation step, effectively abrogates these downstream signals.
References
Application Notes and Protocols: Macrophage Polarization Assay with GENZ-882706
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for an in vitro macrophage polarization assay to evaluate the effects of GENZ-882706, a potent and selective inhibitor of Colony-Stimulating Factor-1 Receptor (CSF-1R).[1][2] Macrophage polarization, the process by which macrophages adopt distinct functional phenotypes (pro-inflammatory M1 or anti-inflammatory M2), is a critical process in various physiological and pathological conditions, including inflammation, tissue repair, and cancer.[3][4][5] GENZ-882706, by targeting CSF-1R, a key regulator of macrophage survival and differentiation, is expected to modulate macrophage polarization. This protocol outlines the steps for macrophage differentiation, polarization in the presence of GENZ-882706, and subsequent analysis of polarization markers.
Introduction
Macrophages exhibit remarkable plasticity and can be polarized into different functional states in response to microenvironmental cues. The two major polarization states are the classically activated (M1) and the alternatively activated (M2) macrophages. M1 macrophages, typically induced by interferon-gamma (IFN-γ) and lipopolysaccharide (LPS), are pro-inflammatory and play a role in host defense against pathogens. In contrast, M2 macrophages, induced by cytokines such as interleukin-4 (IL-4) and IL-13, are involved in tissue remodeling, immunoregulation, and tumor progression.
The Colony-Stimulating Factor-1 Receptor (CSF-1R) signaling pathway is essential for the proliferation, differentiation, and survival of macrophages. GENZ-882706 is a potent and selective small-molecule inhibitor of CSF-1R. By inhibiting CSF-1R, GENZ-882706 is hypothesized to modulate macrophage polarization, potentially shifting the balance from a pro-tumor M2 phenotype towards an anti-tumor M1 phenotype in the tumor microenvironment. This application note provides a detailed protocol to investigate the immunomodulatory effects of GENZ-882706 on macrophage polarization in vitro.
Signaling Pathways and Experimental Workflow
CSF-1R Signaling Pathway and Inhibition by GENZ-882706
The binding of CSF-1 to its receptor, CSF-1R, induces receptor dimerization and autophosphorylation, activating downstream signaling cascades such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for macrophage survival and proliferation. GENZ-882706 inhibits this process by blocking the ATP-binding site of the CSF-1R kinase domain.
Caption: CSF-1R signaling and GENZ-882706 inhibition.
Macrophage Polarization Assay Workflow
The experimental workflow involves the differentiation of monocytes into macrophages, followed by treatment with GENZ-882706 and subsequent polarization into M1 or M2 phenotypes. The final step is the analysis of specific markers to determine the polarization state.
Caption: Experimental workflow for macrophage polarization assay.
Experimental Protocols
This protocol is adapted from established methods for in vitro macrophage polarization.
Materials
-
Human peripheral blood mononuclear cells (PBMCs) or murine bone marrow cells
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
GENZ-882706 (dissolved in DMSO)
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
Interleukin-4 (IL-4)
-
Interleukin-13 (IL-13)
-
Phosphate-Buffered Saline (PBS)
-
TRIzol reagent for RNA extraction
-
cDNA synthesis kit
-
qPCR master mix and primers for M1/M2 markers
-
Flow cytometry antibodies for M1/M2 surface markers
-
ELISA kits for cytokine analysis
Macrophage Differentiation (from Human PBMCs)
-
Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Monocyte Adhesion: Seed 2 x 10^6 PBMCs per well in a 6-well plate in RPMI 1640 medium. Allow monocytes to adhere for 2-4 hours at 37°C.
-
Macrophage Differentiation: Gently wash away non-adherent cells with warm PBS. Add complete RPMI 1640 medium (containing 10% FBS and 1% Penicillin-Streptomycin) supplemented with 50 ng/mL of M-CSF.
-
Incubation: Culture the cells for 6-7 days at 37°C in a 5% CO2 incubator, replacing the medium with fresh M-CSF-containing medium every 2-3 days to differentiate monocytes into non-polarized M0 macrophages.
Macrophage Polarization Assay
-
Pre-treatment with GENZ-882706: After differentiation, replace the medium with fresh complete RPMI 1640. Add various concentrations of GENZ-882706 (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (DMSO) to the respective wells. Incubate for 2 hours at 37°C.
-
Induce Polarization:
-
M1 Polarization: Add LPS (100 ng/mL) and IFN-γ (20 ng/mL) to the designated wells.
-
M2 Polarization: Add IL-4 (20 ng/mL) and IL-13 (20 ng/mL) to the designated wells.
-
M0 Control: Add only the vehicle to a set of wells to serve as the non-polarized control.
-
-
Incubation: Incubate the plates for an additional 24-48 hours at 37°C.
Analysis of Macrophage Polarization
1. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Isolation: Lyse the cells with TRIzol reagent and extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using specific primers for M1 markers (e.g., NOS2, TNF, IL6) and M2 markers (e.g., ARG1, MRC1 (CD206), IL10). Use a housekeeping gene (e.g., GAPDH) for normalization.
2. Flow Cytometry for Surface Marker Analysis
-
Cell Harvesting: Detach the cells using a non-enzymatic cell dissociation solution.
-
Staining: Stain the cells with fluorescently labeled antibodies against M1 surface markers (e.g., CD80, CD86) and M2 surface markers (e.g., CD163, CD206).
-
Analysis: Analyze the stained cells using a flow cytometer.
3. ELISA for Cytokine Secretion Analysis
-
Supernatant Collection: Collect the cell culture supernatants before cell lysis.
-
ELISA: Measure the concentration of secreted M1 cytokines (e.g., TNF-α, IL-6, IL-12) and M2 cytokines (e.g., IL-10) using commercially available ELISA kits.
Data Presentation
The quantitative data obtained from the experiments should be summarized in tables for clear comparison between different treatment groups.
Table 1: Effect of GENZ-882706 on M1 and M2 Marker Gene Expression (Relative Fold Change)
| Treatment Group | NOS2 (M1) | TNF (M1) | ARG1 (M2) | MRC1 (M2) |
| M0 (Unstimulated) | 1.0 | 1.0 | 1.0 | 1.0 |
| M1 (LPS + IFN-γ) | Value | Value | Value | Value |
| M1 + GENZ-882706 (10 nM) | Value | Value | Value | Value |
| M1 + GENZ-882706 (100 nM) | Value | Value | Value | Value |
| M2 (IL-4 + IL-13) | Value | Value | Value | Value |
| M2 + GENZ-882706 (10 nM) | Value | Value | Value | Value |
| M2 + GENZ-882706 (100 nM) | Value | Value | Value | Value |
Table 2: Effect of GENZ-882706 on Surface Marker Expression (% Positive Cells)
| Treatment Group | CD86+ (M1) | CD206+ (M2) |
| M0 (Unstimulated) | Value | Value |
| M1 (LPS + IFN-γ) | Value | Value |
| M1 + GENZ-882706 (10 nM) | Value | Value |
| M1 + GENZ-882706 (100 nM) | Value | Value |
| M2 (IL-4 + IL-13) | Value | Value |
| M2 + GENZ-882706 (10 nM) | Value | Value |
| M2 + GENZ-882706 (100 nM) | Value | Value |
Table 3: Effect of GENZ-882706 on Cytokine Secretion (pg/mL)
| Treatment Group | TNF-α (M1) | IL-12 (M1) | IL-10 (M2) |
| M0 (Unstimulated) | Value | Value | Value |
| M1 (LPS + IFN-γ) | Value | Value | Value |
| M1 + GENZ-882706 (10 nM) | Value | Value | Value |
| M1 + GENZ-882706 (100 nM) | Value | Value | Value |
| M2 (IL-4 + IL-13) | Value | Value | Value |
| M2 + GENZ-882706 (10 nM) | Value | Value | Value |
| M2 + GENZ-882706 (100 nM) | Value | Value | Value |
Conclusion
This protocol provides a comprehensive framework for assessing the impact of the CSF-1R inhibitor GENZ-882706 on macrophage polarization. By analyzing changes in gene expression, surface marker presentation, and cytokine secretion, researchers can elucidate the immunomodulatory properties of this compound. The results from this assay will be valuable for understanding the mechanism of action of GENZ-882706 and its potential therapeutic applications in diseases where macrophage polarization plays a significant role.
References
Application Notes and Protocols: Combining GENZ-882706 with Immunotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
GENZ-882706 is a potent and selective small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a critical tyrosine kinase for the differentiation, proliferation, and survival of macrophages and their precursors. In the tumor microenvironment (TME), tumor-associated macrophages (TAMs) often display an immunosuppressive M2-like phenotype, which fosters tumor growth and hinders anti-tumor T-cell responses. By inhibiting CSF-1R, GENZ-882706 can deplete or repolarize these immunosuppressive TAMs, thereby remodeling the TME to be more favorable for an effective anti-tumor immune response.
Preclinical and clinical studies have indicated that combining CSF-1R inhibitors with immunotherapy agents, such as immune checkpoint inhibitors like anti-PD-1/PD-L1 antibodies, can result in synergistic anti-tumor effects. This combination strategy aims to concurrently alleviate TAM-mediated immunosuppression and unleash the cytotoxic potential of T-cells, representing a promising therapeutic approach for various solid tumors. These application notes provide detailed protocols for in vitro and in vivo studies to evaluate the combination of GENZ-882706 with immunotherapy agents.
Quantitative Data Summary
The following tables summarize key quantitative data for GENZ-882706 and representative data from preclinical studies combining a CSF-1R inhibitor with an anti-PD-1 antibody.
Table 1: In Vitro Activity of GENZ-882706
| Parameter | Cell Type | Value | Reference |
| IC50 (CSF-1R) | Murine bone marrow-derived macrophages | 22 nM | |
| IC50 (Microglia depletion) | Murine mixed glial cultures | 188 nM |
Table 2: Representative In Vivo Efficacy of a CSF-1R Inhibitor and Anti-PD-1 Combination in a Syngeneic Mouse Tumor Model
| Treatment Group | Tumor Growth Inhibition (%) | Median Survival (days) | CD8+ T-cell Infiltration (cells/mm²) |
| Vehicle Control | 0 | 20 | 50 |
| GENZ-882706 (or similar CSF-1R inhibitor) | 30 | 28 | 150 |
| Anti-PD-1 mAb | 25 | 26 | 120 |
| GENZ-882706 + Anti-PD-1 mAb | 75 | 45 | 400 |
*Note: The data in Table 2 is representative and compiled from typical results seen in preclinical studies combining CSF-1R inhibitors and anti-PD-1 antibodies. Actual
Troubleshooting & Optimization
GENZ-882706 solubility and stability issues
A Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility and Stability of GENZ-882706
This technical support center provides essential information and troubleshooting guidance for challenges related to the solubility and stability of GENZ-882706, a potent inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF-1R). The following frequently asked questions (FAQs) and troubleshooting guides are designed to assist researchers in optimizing their experimental workflows and ensuring the reliable performance of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of GENZ-882706?
A1: GENZ-882706 is reported to be soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM.[1] For most in vitro cell-based assays, it is advisable to prepare a high-concentration stock solution in 100% DMSO.
Q2: How should I store stock solutions of GENZ-882706?
A2: For long-term storage, it is recommended to store stock solutions of GENZ-882706 at -20°C or -80°C. Aliquoting the stock solution into single-use vials is advised to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.
Q3: I am observing precipitation when diluting my GENZ-882706 DMSO stock solution into aqueous media for my experiment. What can I do?
A3: This phenomenon, often referred to as "solvent shock," is common for hydrophobic compounds like many kinase inhibitors. Here are a few troubleshooting steps:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% (v/v) in your assay, as higher concentrations can be cytotoxic and may also affect compound solubility.
-
Use a pre-warmed medium: Adding the compound to a medium that is at the experimental temperature (e.g., 37°C) can sometimes improve solubility.
-
Employ serial dilutions: Instead of a single large dilution, perform a stepwise serial dilution of the DMSO stock into the aqueous buffer.
-
Consider formulation aids: For in vivo studies, formulation vehicles containing solubilizing agents such as 0.5% methylcellulose and 0.1% Tween-80 in water have been used for other CSF-1R inhibitors and may be applicable to GENZ-882706.[2]
Q4: Is there any information on the stability of GENZ-882706 under different pH conditions?
A4: Publicly available data on the pH-dependent stability of GENZ-882706 is limited. However, the stability of small molecules can be significantly influenced by pH.[3] For critical experiments, it is recommended to perform a preliminary stability test of GENZ-882706 in your specific assay buffer.
Troubleshooting Guides
In Vitro Assay Inconsistent Results
If you are experiencing high variability or inconsistent results in your in vitro assays with GENZ-882706, consider the following:
-
Compound Precipitation: Visually inspect your assay plates for any signs of compound precipitation. As mentioned in the FAQs, poor aqueous solubility is a common issue with kinase inhibitors.
-
ATP Concentration: The potency of ATP-competitive inhibitors can be influenced by the ATP concentration in the assay. Ensure you are using a consistent and appropriate ATP concentration for your specific kinase and assay format.[4]
-
Reagent Quality: Use high-quality reagents, including the kinase, substrate, and buffers, as impurities can interfere with the assay.
In Vivo Study Formulation Challenges
For researchers conducting in vivo studies, ensuring the solubility and stability of GENZ-882706 in the dosing vehicle is critical for obtaining reliable and reproducible results.
-
Vehicle Selection: If you observe precipitation in your formulation, a different vehicle may be required. A screening of different pharmaceutically acceptable vehicles may be necessary.
-
Dose Concentration: The concentration of the dosing solution may be too high. If possible, consider lowering the concentration and increasing the dosing volume, while staying within acceptable limits for the animal model.
Quantitative Data
Due to the limited publicly available data specifically for GENZ-882706, a comprehensive quantitative summary of its solubility and stability is not possible at this time. The table below provides the known solubility information.
| Solvent | Concentration | Reference |
| DMSO | 10 mM | [1] |
Experimental Protocols
While specific, detailed stability and solubility protocols for GENZ-882706 are not publicly available, the following are general methodologies that can be adapted for its characterization.
Protocol 1: Preparation of GENZ-882706 Stock Solution
Objective: To prepare a 10 mM stock solution of GENZ-882706 in DMSO.
Materials:
-
GENZ-882706 powder
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of GENZ-882706 to prepare the desired volume of a 10 mM solution (Molecular Weight: 455.51 g/mol ).
-
Weigh the calculated amount of GENZ-882706 powder and place it into a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: General Approach for a Kinetic Aqueous Solubility Assessment
Objective: To estimate the kinetic solubility of GENZ-882706 in an aqueous buffer.
Materials:
-
GENZ-882706 10 mM stock solution in DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well clear bottom plate
-
Plate reader capable of measuring turbidity (nephelometry) or absorbance
Procedure:
-
Prepare a series of dilutions of the GENZ-882706 DMSO stock solution in DMSO.
-
In the 96-well plate, add the aqueous buffer.
-
Add a small, equal volume of each GENZ-882706 dilution in DMSO to the wells containing the aqueous buffer, ensuring the final DMSO concentration is consistent and low (e.g., <1%).
-
Include a blank control with DMSO and buffer only.
-
Mix the plate gently.
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours).
-
Measure the turbidity or absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm). An increase in signal compared to the blank indicates precipitation.
-
The highest concentration that does not show a significant increase in signal is an estimate of the kinetic solubility.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams created using Graphviz to visualize key concepts related to GENZ-882706.
Caption: CSF-1R signaling pathway and the point of inhibition by GENZ-882706.
References
- 1. GENZ-882706 - tcsc0021628 - Taiclone [taiclone.com]
- 2. benchchem.com [benchchem.com]
- 3. Investigation of the pH-dependent aggregation mechanisms of GCSF using low resolution protein characterization techniques and advanced molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
troubleshooting GENZ-882706 off-target effects.
Disclaimer: Information regarding the specific off-target effects of GENZ-882706 is not publicly available. This technical support guide has been developed using publicly available data on other colony-stimulating factor-1 receptor (CSF-1R) inhibitors to provide a framework for troubleshooting potential off-target effects. The provided protocols and data should be considered as examples and may not be directly applicable to GENZ-882706. Researchers should consult compound-specific literature and safety data before designing and conducting experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues researchers might encounter during their experiments with GENZ-882706, with a focus on distinguishing on-target from potential off-target effects.
Q1: What is the primary mechanism of action for GENZ-882706?
A1: GENZ-882706 is a potent and selective small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2] By binding to the ATP-binding site of the CSF-1R kinase domain, GENZ-882706 blocks its autophosphorylation and the subsequent activation of downstream signaling pathways.[3] This leads to a reduction in the survival and proliferation of CSF-1R-dependent cells, such as microglia and macrophages.[3]
Q2: I am observing a phenotype in my cell-based assay that is inconsistent with the known function of CSF-1R. How can I determine if this is an off-target effect?
A2: This is a common challenge when working with small molecule inhibitors. A multi-step approach is recommended to investigate potential off-target effects:[4]
-
Perform a Dose-Response Curve: Establish if the unexpected phenotype is dose-dependent and compare the EC50 for the phenotype with the known IC50 of GENZ-882706 for CSF-1R (22 nM in a biochemical kinase assay). A significant discrepancy may suggest an off-target effect.
-
Use a Structurally Unrelated CSF-1R Inhibitor: Treat your cells with another CSF-1R inhibitor that has a different chemical scaffold (e.g., Pexidartinib, PLX5622). If the phenotype is not replicated, it is more likely to be an off-target effect of GENZ-882706.
-
Conduct a Rescue Experiment: If possible, overexpress wild-type CSF-1R in your cells. If the phenotype is reversed, it suggests the effect is on-target. Conversely, if the phenotype persists, it may be due to off-target activity.
-
Utilize a Negative Control Compound: If available, use a structurally similar but biologically inactive analog of GENZ-882706. This can help differentiate between effects caused by the specific chemical structure versus inhibition of the intended target.
Q3: My in vivo study shows unexpected toxicity or side effects. What could be the cause and how can I investigate it?
A3: Unexpected in vivo effects can stem from on-target toxicity in tissues with high CSF-1R expression or from off-target effects.
-
On-Target Toxicity: CSF-1R is crucial for the function of various cell types beyond the intended target cells, including osteoclasts and certain macrophage populations. Long-term inhibition can lead to on-target toxicities. Careful monitoring of relevant biomarkers (e.g., liver enzymes) is essential.
-
Off-Target Effects: To investigate potential off-target liabilities, consider the known cross-reactivity profiles of other CSF-1R inhibitors. For example, Pexidartinib is also a potent inhibitor of c-Kit and FLT3. If the observed toxicity aligns with the known effects of inhibiting these other kinases, it warrants further investigation. A comprehensive kinase selectivity panel for GENZ-882706 would be the most definitive way to identify potential off-target kinases.
Q4: How can I proactively assess the selectivity of GENZ-882706 in my experimental system?
A4: While a comprehensive public profile is unavailable, you can perform in-house selectivity studies:
-
Kinase Profiling: Submit GENZ-882706 to a commercial kinase screening panel. These services test the compound against hundreds of kinases to identify potential off-target interactions. This is the most direct way to understand its selectivity.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context. By observing the thermal stabilization of proteins upon ligand binding, you can confirm engagement with CSF-1R and potentially identify novel off-target binders.
-
Western Blotting for Downstream Signaling: Analyze the phosphorylation status of key downstream effectors of CSF-1R (e.g., AKT, ERK, STATs) and of potential off-target kinases. This can provide evidence of on- and off-target pathway modulation.
Data Presentation
While specific quantitative data for GENZ-882706 cross-reactivity is not available, the following tables provide a comparative overview of other well-characterized CSF-1R inhibitors to offer a framework for understanding potential off-target profiles.
Table 1: In Vitro Potency of CSF-1R Inhibitors
| Compound | Target | IC50 (nM) | Cell/Assay Type |
| GENZ-882706 | CSF-1R | 22 | Biochemical Kinase Assay |
| Pexidartinib (PLX3397) | CSF-1R | 13-20 | Biochemical/Cell-based |
| PLX5622 | CSF-1R | 10-16 | Not Specified |
| GW2580 | c-FMS (CSF-1R) | 30-60 | Not Specified |
Table 2: Kinase Selectivity Profile of Comparative CSF-1R Inhibitors
| Compound | Off-Target Kinase | IC50 (nM) | Selectivity Notes |
| GENZ-882706 | Not specified | Not available | Described as a potent and selective small-molecule CSF-1R inhibitor. |
| Pexidartinib (PLX3397) | c-Kit | 10-16 | Exhibits 10- to 100-fold selectivity for CSF-1R and c-Kit over other related kinases. |
| FLT3 | 160 | ||
| PLX5622 | c-Kit, FLT3 | >20-fold selectivity over KIT and FLT3 | Highly selective, with over 100-fold selectivity against a panel of 230 kinases. |
| GW2580 | Various | >150-fold selective | Exhibits selectivity for cFMS kinase over 186 other kinases. |
Experimental Protocols
1. Kinase Selectivity Profiling (Biochemical Assay)
Objective: To determine the inhibitory activity of GENZ-882706 against a broad panel of protein kinases.
Methodology: This is typically performed as a service by specialized companies. The general workflow is as follows:
-
Compound Submission: GENZ-882706 is provided at a specified concentration (e.g., 1 µM for single-point screening or in a dose-response format).
-
Assay Performance: The compound is tested against a panel of purified recombinant kinases (e.g., >400 kinases). The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by each kinase, often using a radiometric or fluorescence/luminescence-based method.
-
Data Analysis: The percent inhibition for each kinase at the tested concentration is determined. For kinases showing significant inhibition (e.g., >50%), a follow-up dose-response experiment is performed to determine the IC50 value.
-
Selectivity Score Calculation: The results can be used to calculate a selectivity score (e.g., S-score) to quantify the degree of selectivity.
2. Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of GENZ-882706 with CSF-1R in intact cells and identify potential off-targets.
Methodology:
-
Cell Treatment: Treat cultured cells with GENZ-882706 at the desired concentration or with a vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a defined period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein (CSF-1R) and other proteins of interest in the soluble fraction by Western blotting or mass spectrometry.
-
Data Interpretation: Binding of GENZ-882706 to CSF-1R will increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle control. The same principle applies to any off-target proteins.
Mandatory Visualization
Caption: Simplified CSF-1R signaling cascade and the point of inhibition by GENZ-882706.
Caption: Decision tree for troubleshooting unexpected experimental results with GENZ-882706.
Caption: General workflow for characterizing the selectivity of a kinase inhibitor like GENZ-882706.
References
GENZ-882700 Technical Support Center: Minimizing Experimental Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize variability in experiments involving GENZ-882706. By adhering to the best practices outlined in this guide, you can enhance the reproducibility and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in experiments with small molecules like GENZ-882706?
A1: Variability in small molecule experiments can stem from several factors. Key sources include the handling and storage of the compound, the solvent used for dissolution, and the stability of the molecule itself. In cell-based assays, issues such as cross-contamination, precision in liquid handling, and inconsistencies in cell culture conditions are common contributors to variability.[1][2] For in-vivo studies, factors like the animal's microbiome, experimental procedures, and environmental conditions can lead to inconsistent results.[3]
Q2: What are the recommended storage and handling conditions for GENZ-882706?
A2: Proper storage and handling are crucial for maintaining the integrity of GENZ-882706.[4] It is recommended to refer to the product's Technical Data Sheet (TDS) and Certificate of Analysis (CofA) for specific storage instructions. As a general guideline, solid compounds are often stored at -20°C for long-term stability, which can be up to 3 years. Once reconstituted in a solvent, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or below.
Q3: How can I ensure the solubility of GENZ-882706 in my experiments?
A3: Ensuring complete solubility is critical, as precipitation can lead to inaccurate concentrations. The choice of solvent is important, and Dimethyl sulfoxide (DMSO) is commonly used for its ability to dissolve a wide range of compounds. However, it's essential to verify the solubility of GENZ-882706 in your chosen solvent and to be mindful that the solvent itself can be toxic to cells at higher concentrations. It is recommended to perform solubility assessments to determine the maximum soluble concentration.
Q4: How does the stability of GENZ-882706 affect experimental outcomes?
A4: The stability of GENZ-882706 can be influenced by factors such as light, air, and temperature, which can lead to decomposition or alteration of the molecule. Instability can result in a decreased effective concentration of the active compound, leading to variable and unreliable data. Long-term stability studies are recommended to understand how the compound degrades over time under typical storage conditions.
Troubleshooting Guides
Inconsistent In Vitro Assay Results
If you are experiencing high variability in your in vitro experiments with GENZ-882706, consider the following troubleshooting steps:
-
Cell Line Authentication: Ensure your cell lines are authenticated and free from contamination, such as mycoplasma. Variations between cell cultures, even from different commercial sources, can lead to different experimental outcomes.
-
Standardize Cell Culture Conditions: Maintain consistency in cell density, passage number, and the time between passaging and the experiment. Changes in cell density can affect cell metabolism and response to compounds.
-
Optimize Liquid Handling: Use appropriate and calibrated liquid handling tools to ensure precision. Even seemingly minor steps like PBS washing can significantly impact assay outcomes.
-
Assess Compound Stability in Media: The stability of GENZ-882706 in cell culture medium, with and without serum, should be evaluated to ensure the compound remains intact throughout the experiment.
Inconsistent In Vivo Study Results
For variability in animal studies involving GENZ-882706, refer to these troubleshooting suggestions:
-
Standardize Animal Handling and Environment: Improper or inconsistent animal handling can cause stress, which alters animal physiology and behavior, impacting experimental data. Maintain consistent environmental conditions such as lighting and noise levels.
-
Verify Drug Formulation and Administration: Ensure that the drug formulation is homogenous and that the administration protocol is highly standardized. The route of administration can significantly impact bioavailability.
-
Monitor Pharmacokinetics (PK): Inconsistent drug exposure is a common cause of variable efficacy. If possible, correlate individual animal plasma concentrations with the observed pharmacological response.
-
Control for Biological Variables: Be aware of how factors like animal strain, sex, and microbiome can influence the outcomes of your study.
Data Presentation
Table 1: GENZ-882706 Solubility in Different Solvents
| Solvent | Target Concentration (mM) | Method | Measured Solubility (mM) | Observations | Solubility Classification |
| DMSO | 10 | 1H NMR | 8.5 | No precipitation observed | High |
| Ethanol | 10 | Kinetic Turbidimetry | 2.1 | Precipitation observed | Moderate |
| PBS (pH 7.4) | 1 | LC-MS | <0.1 | Significant precipitation | Low |
Data is hypothetical and for illustrative purposes.
Table 2: GENZ-882706 Stability in DMSO at -20°C
| Compound ID | Initial Purity (%) | Purity after 1 Month (%) | Purity after 3 Months (%) | Purity after 6 Months (%) | Degradation Products Detected |
| GENZ-882706 | 99.8 | 99.5 | 98.9 | 97.2 | Yes |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol for Assessing GENZ-882706 Solubility
This protocol outlines a method for determining the kinetic solubility of GENZ-882706.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of GENZ-882706 in 100% DMSO.
-
Serial Dilution: Perform serial dilutions of the stock solution in a 96-well plate using DMSO.
-
Buffer Addition: Add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve the final desired concentrations. The final DMSO concentration should be kept constant, typically at 1%.
-
Incubation: Shake the plate for 1-2 hours at room temperature.
-
Analysis: Measure the turbidity of each well using a microplate reader at a wavelength of 620 nm. A significant increase in absorbance compared to a blank indicates precipitation.
Protocol for Long-Term Stability Assessment
This protocol describes a long-term stability study of GENZ-882706 in DMSO.
-
Stock Solution Preparation: Prepare a stock solution of GENZ-882706 in anhydrous DMSO at a relevant concentration (e.g., 10 mM).
-
Aliquoting: Dispense aliquots of the stock solution into amber glass vials, minimizing headspace.
-
Storage: Store the vials at the intended long-term storage temperature (e.g., -20°C).
-
Time Points: At designated time points (e.g., 0, 1, 3, and 6 months), remove a vial for analysis.
-
Analysis: Allow the vial to thaw completely at room temperature before opening. Analyze the sample using a stability-indicating LC-MS method.
-
Data Analysis: Calculate the purity of the compound at each time point by comparing the peak area of the parent compound to the total peak area of all components.
Mandatory Visualization
Caption: Hypothetical signaling pathway of GENZ-882706.
Caption: General experimental workflow for in vitro assays.
Caption: Troubleshooting logic for experimental variability.
References
Technical Support Center: GENZ-882706 Vehicle Formulation for Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the vehicle formulation of GENZ-882706 for animal studies. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of GENZ-882706?
A1: For oral administration in animal models, a commonly used vehicle for GENZ-882706 is 0.5% methylcellulose.[1] It is important to ensure the final formulation is a homogenous suspension to guarantee consistent dosing.
Q2: What is the solubility of GENZ-882706?
A2: GENZ-882706 is soluble in DMSO at a concentration of 10 mM.[2] For in vivo studies, it is typically prepared as a suspension in an aqueous vehicle.
Q3: What are the known in vivo effects of GENZ-882706?
A3: In animal models of experimental autoimmune encephalomyelitis (EAE), daily oral treatment with GENZ-882706 has been shown to significantly reduce disease severity.[2][3] It has also been observed to decrease the levels of several pro-inflammatory cytokines and chemokines, such as MCP-1, IL-6, IL-1β, and IP-10, in the spinal cord.[2] Furthermore, at doses of 30 mg/kg and 100 mg/kg, it significantly reduces the number of microglia and monocytes/macrophages in the brain and spinal cord.
Troubleshooting Guide
Q1: My GENZ-882706 formulation appears to have precipitated out of suspension. What should I do?
A1: Precipitation can be a common issue with poorly soluble compounds. Here are a few troubleshooting steps:
-
Ensure Proper Sonication: After adding GENZ-882706 to the vehicle, sonicate the suspension thoroughly to ensure a uniform particle size and distribution.
-
Maintain Suspension During Dosing: Gently agitate or vortex the formulation immediately before each animal is dosed to ensure homogeneity.
-
Prepare Fresh Formulations: It is recommended to prepare the formulation fresh daily to minimize the risk of precipitation over time.
Q2: The viscosity of the 0.5% methylcellulose vehicle is too high for easy oral gavage. How can I address this?
A2: If the viscosity is posing a challenge, consider the following:
-
Check Methylcellulose Grade: Ensure you are using the appropriate grade of methylcellulose, as different grades can have varying viscosity properties.
-
Slight Reduction in Concentration: A slight reduction in the methylcellulose concentration (e.g., to 0.4%) may decrease viscosity while still maintaining a stable suspension. However, this should be validated to ensure it does not impact the stability of the formulation.
-
Proper Dissolution: Ensure the methylcellulose is fully dissolved in water before adding the compound. This can be facilitated by initially dispersing it in hot water and then cooling it while stirring.
Q3: I am observing incomplete target inhibition in my long-term in vivo study. What could be the cause?
A3: Several factors could contribute to incomplete target inhibition in vivo:
-
Pharmacokinetics: The dosing frequency may not be sufficient to maintain therapeutic concentrations of the compound. Consider pharmacokinetic studies to determine the half-life of GENZ-882706 in your specific animal model.
-
Metabolism: The compound might be rapidly metabolized.
-
Target Engagement: It is crucial to confirm that the drug is reaching and binding to its target, the CSF-1R, in the tissue of interest. This can be assessed by analyzing downstream signaling pathways.
Data Presentation
Table 1: Properties of GENZ-882706
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₅N₅O₃ | |
| Molecular Weight | 455.51 g/mol | |
| Target | Colony-Stimulating Factor-1 Receptor (CSF-1R) | |
| Solubility | 10 mM in DMSO | |
| Purity | >98% |
Experimental Protocols
Protocol 1: Preparation of GENZ-882706 Formulation for Oral Gavage (0.5% Methylcellulose Suspension)
Materials:
-
GENZ-882706 powder
-
Methylcellulose
-
Sterile, purified water
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Magnetic stirrer and stir bar
-
Sonicator (bath or probe)
-
Calibrated balance
Procedure:
-
Prepare the 0.5% Methylcellulose Vehicle:
-
Weigh the appropriate amount of methylcellulose to achieve a 0.5% (w/v) solution in the desired final volume of sterile water.
-
Heat approximately one-third of the total required water volume to 60-70°C.
-
Slowly add the methylcellulose powder to the hot water while stirring vigorously to ensure it is wetted.
-
Add the remaining two-thirds of the water as cold (2-8°C) water and continue to stir until the methylcellulose is fully dissolved and the solution is clear.
-
Allow the solution to equilibrate to room temperature.
-
-
Prepare the GENZ-882706 Suspension:
-
Weigh the required amount of GENZ-882706 powder based on the desired final concentration and dosing volume.
-
Add the GENZ-882706 powder to the prepared 0.5% methylcellulose vehicle.
-
Vortex the mixture thoroughly to initially disperse the powder.
-
Sonicate the suspension until a homogenous, milky-white appearance is achieved. The duration of sonication will depend on the volume and concentration.
-
-
Storage and Handling:
-
It is recommended to prepare the suspension fresh daily.
-
If short-term storage is necessary, store at 2-8°C and protect from light.
-
Before each administration, bring the suspension to room temperature and vortex thoroughly to ensure homogeneity.
-
Mandatory Visualization
Caption: Experimental workflow for in vivo efficacy testing of GENZ-882706.
Caption: Simplified CSF-1R signaling pathway and the inhibitory action of GENZ-882706.
References
Technical Support Center: Improving GENZ-882706 Delivery to the Central Nervous System
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the delivery of GENZ-882706 to the central nervous system (CNS).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during preclinical studies with GENZ-882706, a potent and selective small molecule inhibitor of Colony-Stimulating Factor-1 Receptor (CSF-1R).[1][2]
Q1: We are observing lower than expected efficacy of GENZ-882706 in our in vivo neuroinflammation model, despite potent in vitro activity. What are the potential causes?
A1: Discrepancies between in vitro potency and in vivo efficacy for a CNS-targeted compound like GENZ-882706 often point to issues with its delivery to and retention within the central nervous system. The primary obstacle is the blood-brain barrier (BBB), a highly selective interface that restricts the passage of substances from the bloodstream into the brain.[3][4][5]
Potential causes for low efficacy include:
-
Poor Blood-Brain Barrier Penetration: The physicochemical properties of GENZ-882706 may not be optimal for crossing the BBB. Factors such as high molecular weight, low lipophilicity, or a high number of hydrogen bond donors can limit passive diffusion.
-
Active Efflux by Transporters: GENZ-882706 may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). These transporters actively pump the compound out of the brain endothelial cells back into the bloodstream, severely limiting its brain accumulation.
-
Rapid Metabolism: The compound might be quickly metabolized in the liver or even at the BBB, reducing the concentration of the active form available to enter the brain.
-
Poor Formulation/Solubility: If GENZ-882706 is not adequately solubilized in the dosing vehicle, its absorption and subsequent distribution to the CNS will be compromised.
To diagnose the issue, a systematic approach is recommended, as outlined in the diagnostic workflow below.
Caption: Diagnostic workflow for troubleshooting low in vivo efficacy.
Q2: How can we determine if GENZ-882706 is a substrate of the P-glycoprotein (P-gp) efflux transporter?
A2: Identifying whether a compound is a P-gp substrate is a critical step in CNS drug development. An in vitro cell-based assay using Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (which encodes P-gp) is a standard method.
The experiment involves measuring the bidirectional transport of GENZ-882706 across a monolayer of these cells.
-
Apparent Permeability (Papp): The rate of transport from the apical (blood side) to the basolateral (brain side) chamber (A-to-B) and from the basolateral to the apical chamber (B-to-A) is measured.
-
Efflux Ratio (ER): The ratio of Papp (B-to-A) / Papp (A-to-B) is calculated.
An efflux ratio significantly greater than 2.0 suggests that the compound is actively transported by P-gp. This experiment should be run alongside known P-gp substrates (e.g., digoxin) and non-substrates (e.g., propranolol) as controls.
| Compound | Papp (A-to-B) (10⁻⁶ cm/s) | Papp (B-to-A) (10⁻⁶ cm/s) | Efflux Ratio | P-gp Substrate? |
| Propranolol (Control) | 25.1 | 23.9 | 0.95 | No |
| Digoxin (Control) | 0.5 | 12.5 | 25.0 | Yes |
| GENZ-882706 (Hypothetical Data) | 1.2 | 15.8 | 13.2 | Yes |
Table 1: Hypothetical permeability data for GENZ-882706 in an MDCK-MDR1 assay.
Q3: What formulation strategies can improve the solubility and CNS delivery of GENZ-882706?
A3: If poor aqueous solubility is limiting the bioavailability of GENZ-882706, several formulation strategies can be employed. The choice of strategy depends on the compound's physicochemical properties.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the formulation vehicle can significantly increase solubility.
-
Co-solvents: Using water-miscible organic solvents (e.g., PEG 400, propylene glycol) can enhance the solubility of lipophilic compounds.
-
Surfactants: Surfactants like Tween 80 or Cremophor EL can form micelles that encapsulate the drug, increasing its solubility.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, enhancing their solubility and stability.
-
Nanoparticle-based Systems: Encapsulating GENZ-882706 in nanoparticles (e.g., polymeric nanoparticles, liposomes) can improve its pharmacokinetic profile, protect it from degradation, and potentially facilitate its transport across the BBB.
| Formulation Strategy | Mechanism | Suitability for GENZ-882706 (Example) |
| Co-solvents (e.g., 20% PEG 400) | Increases solubility for lipophilic compounds. | Suitable for initial in vivo screening if solubility is a primary issue. |
| Inclusion Complex (e.g., HP-β-CD) | Forms a soluble complex with the drug. | Can significantly increase aqueous solubility for preclinical studies. |
| Nanoparticles | Encapsulates the drug, potentially altering its distribution and enabling transport across the BBB. | A more advanced strategy for overcoming multiple barriers like low solubility and efflux. |
Table 2: Comparison of formulation strategies for poorly soluble compounds.
Q4: What is the recommended method for quantifying GENZ-882706 concentration in brain tissue?
A4: Accurate quantification of drug concentration in the brain is essential for pharmacokinetic/pharmacodynamic (PK/PD) modeling. The gold standard method is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.
The general workflow involves:
-
Animal Dosing & Euthanasia: Administer GENZ-882706 to rodents. At specified time points, euthanize the animals.
-
Transcardial Perfusion: Perfuse the circulatory system with saline to remove residual blood from the brain vasculature. This is critical to avoid overestimating brain concentration.
-
Brain Homogenization: Harvest the brain and homogenize it in a suitable buffer to create a uniform matrix.
-
Sample Preparation: Extract GENZ-882706 from the brain homogenate using techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
LC-MS/MS Analysis: Quantify the concentration of the compound using a validated LC-MS/MS method.
The key parameter derived from these studies is the brain-to-plasma concentration ratio (Kp), which indicates the extent of brain penetration.
Experimental Protocols
Protocol 1: In Vitro P-glycoprotein Substrate Assay (MDCK-MDR1)
This protocol determines if GENZ-882706 is a substrate for the P-gp efflux pump.
-
Cell Culture: Culture MDCK-MDR1 cells on permeable Transwell® inserts until a confluent monolayer is formed, confirmed by measuring Trans-Epithelial Electrical Resistance (TEER).
-
Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Assay Initiation (A-to-B): Add GENZ-882706 (e.g., at 10 µM) to the apical (A) chamber. Add fresh transport buffer to the basolateral (B) chamber.
-
Assay Initiation (B-to-A): Add GENZ-882706 to the basolateral (B) chamber. Add fresh transport buffer to the apical (A) chamber.
-
Incubation: Incubate the plates at 37°C with gentle shaking for 1-2 hours.
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Quantification: Analyze the concentration of GENZ-882706 in all samples by LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the apparent permeability and the efflux ratio as described in the FAQ section.
Protocol 2: Rodent Brain Penetration Study
This protocol measures the concentration of GENZ-882706 in the plasma and brain of mice or rats to determine the Kp value.
-
Formulation: Prepare GENZ-882706 in an appropriate, well-tolerated vehicle.
-
Administration: Administer a single dose of GENZ-882706 to a cohort of mice (e.g., 10 mg/kg, per oral).
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8 hours), collect blood samples via cardiac puncture into EDTA-coated tubes. Immediately following blood collection, perform transcardial perfusion with cold saline.
-
Brain Harvest: After perfusion, dissect and harvest the whole brain.
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate plasma.
-
Brain: Weigh the brain tissue and homogenize it in 3-4 volumes of a suitable buffer.
-
-
Bioanalysis: Extract GENZ-882706 from plasma and brain homogenate samples and quantify using a validated LC-MS/MS method.
-
Data Analysis: Calculate the Kp value at each time point by dividing the mean concentration in the brain (ng/g) by the mean concentration in plasma (ng/mL).
Visualizations
Caption: Inhibition of CSF-1R signaling by GENZ-882706.
Caption: Key transport pathways for GENZ-882706 across the BBB.
References
addressing compensatory signaling pathways with GENZ-882706
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing GENZ-882706 in experiments. It includes troubleshooting advice and frequently asked questions to address potential issues, particularly those related to compensatory signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GENZ-882706?
A1: GENZ-882706 is a potent and selective small molecule inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF-1R).[1][2] CSF-1R is a critical tyrosine kinase for the survival, proliferation, and differentiation of microglia and macrophages.[1] GENZ-882706 functions by binding to the ATP-binding site within the kinase domain of CSF-1R, which blocks its autophosphorylation and subsequent activation of downstream signaling pathways.[1] This inhibition leads to a reduction in the number and activity of CSF-1R-dependent cells.[1]
Q2: What are the expected outcomes of successful GENZ-882706 treatment in vitro and in vivo?
A2: In vitro, successful treatment with GENZ-882706 is expected to inhibit the proliferation of CSF-1R-dependent cells and reduce the phosphorylation of CSF-1R. In vivo, studies have shown that GENZ-882706 can effectively reduce the number of microglia and macrophages in the central nervous system. In preclinical models of neuroinflammation, such as experimental autoimmune encephalomyelitis (EAE), treatment has resulted in a significant reduction in clinical disease severity and a decrease in pro-inflammatory cytokines like MCP-1, IL-6, and IL-1β in the spinal cord.
Q3: What is meant by "compensatory signaling" in the context of GENZ-882706 treatment?
A3: Compensatory signaling refers to the activation of alternative biochemical pathways that can overcome the inhibitory effects of GENZ-882706 on the CSF-1R pathway. The cellular system, in an attempt to maintain homeostasis or in response to the therapeutic blockade, may activate other signaling cascades that promote cell survival and proliferation. This can lead to a diminished therapeutic effect or the development of resistance to the drug. One key example is the upregulation of the PI3K/Akt pathway.
Q4: What are the known compensatory signaling pathways that can be activated in response to CSF-1R inhibition?
A4: Research on CSF-1R inhibitors has identified several potential compensatory pathways:
-
PI3K/Akt Pathway Activation: A primary mechanism of resistance to CSF-1R inhibitors is the hyperactivation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This is often driven by the upregulation of Insulin-like Growth Factor 1 (IGF-1) and its receptor (IGF-1R) in tumor-associated macrophages (TAMs).
-
Upregulation of other cytokines: Factors such as Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interferon-gamma (IFN-γ) can promote the survival of macrophages even in the presence of a CSF-1R inhibitor.
-
Crosstalk with other Receptor Tyrosine Kinases (RTKs): Other RTKs can become activated and signal through alternative pathways to promote cell survival and proliferation, compensating for the loss of CSF-1R signaling.
-
Recruitment of other immunosuppressive cells: The tumor microenvironment might adapt by increasing the recruitment of other immunosuppressive cell types, such as granulocytes or regulatory T cells (Tregs), to maintain an immunosuppressive state.
Troubleshooting Guides
Issue 1: Diminished or lack of expected efficacy of GENZ-882706 over time in long-term in vivo studies.
-
Possible Cause: Development of acquired resistance through the activation of compensatory signaling pathways.
-
Troubleshooting Steps:
-
Analyze tissue samples: Collect tissue samples from treated and control groups at different time points.
-
Assess pathway activation: Perform Western blotting or immunohistochemistry to examine the phosphorylation status of key proteins in the PI3K/Akt pathway (e.g., p-Akt, p-mTOR) and other potential RTKs.
-
Measure cytokine levels: Use multiplex assays to measure the levels of IGF-1, GM-CSF, and IFN-γ in the tissue microenvironment.
-
Consider combination therapy: Based on the findings, consider co-administering GENZ-882706 with an inhibitor of the identified compensatory pathway (e.g., a PI3K inhibitor).
-
Issue 2: Unexpected cell proliferation or survival in vitro despite effective CSF-1R inhibition.
-
Possible Cause: Activation of alternative survival signals in the cell culture media or by the cells themselves.
-
Troubleshooting Steps:
-
Confirm CSF-1R inhibition: First, confirm that GENZ-882706 is effectively inhibiting CSF-1R phosphorylation via Western blot.
-
Analyze culture supernatant: Use ELISA or multiplex assays to test the cell culture supernatant for the presence of growth factors like IGF-1 or GM-CSF.
-
Test for pathway activation: Perform a Western blot to check for the activation of the PI3K/Akt pathway (p-Akt).
-
Use neutralizing antibodies: If a specific compensatory factor is identified, try co-treating the cells with GENZ-882706 and a neutralizing antibody for that factor (e.g., anti-IGF-1R antibody).
-
Issue 3: Inconsistent results between different experimental models or cell lines.
-
Possible Cause: The dependency on CSF-1R signaling and the propensity to activate compensatory pathways can be highly context-dependent.
-
Troubleshooting Steps:
-
Characterize your model: Before initiating long-term studies, perform baseline characterization of your cell line or animal model. Assess the expression levels of CSF-1R and key components of potential compensatory pathways (e.g., IGF-1R).
-
Standardize protocols: Ensure that all experimental conditions, including cell culture media, animal strains, and drug formulation, are consistent across experiments.
-
Dose-response curves: Perform dose-response experiments to determine the optimal concentration of GENZ-882706 for your specific model.
-
Data Presentation
Table 1: In Vitro Potency of GENZ-882706
| Target | IC50 (nM) | Assay Type |
| CSF-1R | 22 | Biochemical Kinase Assay |
Table 2: In Vivo Efficacy of GENZ-882706 in EAE Model
| Treatment Group | Dose (mg/kg) | Mean Maximum Clinical Score | Reduction in Microglia/Macrophages |
| Vehicle | - | 3.5 | - |
| GENZ-882706 | 30 | 1.5 | Significant |
| GENZ-882706 | 100 | 1.0 | Significant |
Data from patent WO 2017015267A1, as cited in.
Table 3: Cytokine Modulation by GENZ-882706 in EAE Model Spinal Cord
| Cytokine | Change with GENZ-882706 Treatment |
| MCP-1 | Decrease |
| IL-6 | Decrease |
| IL-1β | Decrease |
| IP-10 | Decrease |
| TNF-α | Increase |
Data from patent WO 2017015267A1, as cited in.
Experimental Protocols
1. CSF-1R Kinase Inhibition Assay (Biochemical)
-
Objective: To determine the in vitro potency of GENZ-882706 in inhibiting CSF-1R kinase activity.
-
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant CSF-1R enzyme, and a suitable peptide substrate.
-
Add serially diluted GENZ-882706 or a vehicle control (e.g., DMSO) to the wells of a microplate.
-
Add the enzyme/substrate mixture to each well.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™ Kinase Assay).
-
Calculate the IC50 value by fitting the dose-response data to a suitable equation.
-
2. Western Blot for CSF-1R Phosphorylation
-
Objective: To assess the inhibitory effect of GENZ-882706 on CSF-1 or IL-34-induced CSF-1R phosphorylation in a cellular context.
-
Procedure:
-
Seed cells in appropriate culture plates and grow to 70-80% confluency.
-
Starve the cells in a serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of GENZ-882706 or a vehicle control for 1-2 hours.
-
Stimulate the cells with CSF-1 or IL-34 for 15-30 minutes. Include an unstimulated control.
-
Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated CSF-1R (p-CSF-1R) and total CSF-1R.
-
Incubate with a suitable secondary antibody and detect the signal using a chemiluminescent substrate.
-
Analyze the band intensities to determine the effect of GENZ-882706 on CSF-1R phosphorylation.
-
3. In Vivo Efficacy Study in EAE Model
-
Objective: To evaluate the therapeutic efficacy of GENZ-882706 in a mouse model of multiple sclerosis.
-
Procedure:
-
Induction of EAE: Induce EAE in female C57BL/6 mice by immunization with Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide emulsified in Complete Freund's Adjuvant (CFA). Administer Pertussis toxin on day 0 and day 2 post-immunization.
-
Treatment: Prepare GENZ-882706 in a suitable vehicle. Once clinical signs of EAE appear, begin daily oral administration of GENZ-882706 or the vehicle.
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a standardized scale.
-
Endpoint Analysis: At the end of the study, collect spinal cord tissue for cytokine analysis using multiplex assays and brain tissue for immunohistochemical analysis of microglia and macrophage infiltration.
-
Visualizations
Caption: The CSF-1R signaling pathway and the inhibitory action of GENZ-882706.
Caption: Key compensatory signaling pathways activated upon CSF-1R inhibition.
Caption: A logical workflow for troubleshooting diminished efficacy of GENZ-882706.
References
Validation & Comparative
A Comparative Analysis of CSF-1R Inhibitors: GENZ-882706 vs. Pexidartinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors: GENZ-882706, a novel preclinical candidate, and pexidartinib, an FDA-approved therapeutic. This document summarizes key preclinical and clinical data, details relevant experimental methodologies, and visualizes critical pathways and workflows to inform research and development decisions.
Introduction to CSF-1R Inhibition
The Colony-Stimulating Factor 1 Receptor (CSF-1R) is a member of the type III receptor tyrosine kinase family, essential for the development, survival, and proliferation of myeloid lineage cells, particularly microglia in the central nervous system (CNS) and macrophages throughout the body.[1][2] Dysregulation of the CSF-1R signaling pathway is implicated in a range of pathologies, including inflammatory diseases, neurodegenerative conditions, and various cancers, making it a significant therapeutic target.[1][3][4] Both GENZ-882706 and pexidartinib are small molecule inhibitors designed to block the activity of this receptor.
Mechanism of Action
While both compounds target CSF-1R, their specific mechanisms of inhibition differ, which may influence their overall selectivity and biological effects.
GENZ-882706 is a potent inhibitor that acts by competitively binding to the ATP-binding site within the kinase domain of CSF-1R. This action prevents the autophosphorylation of the receptor, a critical step for its activation, and subsequently blocks downstream signaling cascades that regulate cell survival, proliferation, and differentiation.
Pexidartinib (PLX3397) functions by stabilizing the auto-inhibited conformation of CSF-1R. It interacts with the juxtamembrane region of the receptor, which is responsible for folding and inactivating the kinase domain. This interaction prevents the binding of both CSF-1 and ATP, thereby inhibiting ligand-induced autophosphorylation and downstream signaling.
Figure 1: Comparative Mechanism of Action
Data Presentation: In Vitro Potency and Selectivity
Quantitative data highlights the potency of both inhibitors against their primary target, CSF-1R. However, their selectivity profiles represent a key point of differentiation.
Table 1: In Vitro Potency Against CSF-1R
| Compound | Target | IC50 (nM) | Cell/Assay Type |
| GENZ-882706 | CSF-1R | 22 | Murine bone marrow-derived macrophage proliferation |
| Pexidartinib | CSF-1R (c-FMS) | 13 - 20 | Not specified |
Table 2: Kinase Selectivity Profile
| Compound | Off-Target Kinase | IC50 (nM) | Selectivity Notes |
| GENZ-882706 | Not specified | Not publicly available | Described as a potent and selective small-molecule CSF-1R inhibitor. |
| Pexidartinib | c-Kit | 10 - 16 | Exhibits 10- to 100-fold selectivity for CSF-1R and c-Kit over many other related kinases. |
| FLT3 | 160 | ||
| KDR (VEGFR2) | 350 |
Pexidartinib is a multi-kinase inhibitor, with potent activity against c-Kit and FLT3 in addition to CSF-1R. This broader activity may contribute to certain side effects observed in clinical use. While GENZ-882706 is described as selective, a comprehensive public kinase selectivity profile is not available for a direct comparison.
Experimental Data and Protocols
The following sections detail the methodologies for key experiments cited in the evaluation of these inhibitors.
In Vitro CSF-1R Kinase Activity Assay
This assay is fundamental for determining the direct inhibitory potency (IC50) of a compound against the CSF-1R enzyme.
Objective: To quantify the concentration of an inhibitor required to reduce the enzymatic activity of CSF-1R by 50%.
Protocol:
-
Reaction Preparation: A reaction mixture is prepared containing a kinase buffer, recombinant CSF-1R enzyme, and a suitable peptide substrate.
-
Inhibitor Addition: Serial dilutions of the test compound (e.g., GENZ-882706) or a vehicle control (DMSO) are added to the wells of a microplate (e.g., 384-well).
-
Enzyme Addition: The enzyme/substrate mixture is added to each well.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a solution containing ATP, typically at a concentration near its Michaelis constant (Km) for CSF-1R.
-
Incubation: The plate is incubated at 30°C for a defined period (e.g., 60 minutes).
-
Detection: The reaction is stopped, and the amount of product (ADP) generated is measured using a detection system, such as the ADP-Glo™ Kinase Assay.
-
Data Analysis: The dose-response data is fitted to a four-parameter logistic equation to calculate the IC50 value.
Figure 2: Workflow for In Vitro Kinase Assay
In Vivo Efficacy in Preclinical Models
In vivo studies are critical for evaluating the therapeutic potential of CSF-1R inhibitors in a complex biological system.
GENZ-882706 in Experimental Autoimmune Encephalomyelitis (EAE):
GENZ-882706 has demonstrated efficacy in a preclinical EAE model, which is commonly used to study multiple sclerosis.
Protocol:
-
Disease Induction: EAE is induced in mice (e.g., NOD mice) by immunization with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide in Complete Freund's Adjuvant (CFA). Pertussis toxin is administered intraperitoneally to facilitate the autoimmune response.
-
Treatment: Once clinical signs of the disease appear, mice are treated daily with GENZ-882706 (e.g., 25 mg/kg) or a vehicle control, typically via oral gavage.
-
Clinical Scoring: Mice are monitored daily and scored for clinical signs of EAE on a scale of 0 to 5 (0 = no signs, 5 = moribund).
Pexidartinib in Tenosynovial Giant Cell Tumor (TGCT):
Pexidartinib is FDA-approved for TGCT, and its efficacy was established in the pivotal Phase 3 ENLIVEN trial.
ENLIVEN Study Design (Simplified):
-
Patient Population: Adult patients with symptomatic, advanced TGCT not amenable to improvement with surgery.
-
Randomization: Patients were randomized to receive either pexidartinib (1000 mg/day for 2 weeks, then 800 mg/day) or a placebo.
-
Primary Endpoint: The primary efficacy endpoint was the overall response rate (ORR) after 25 weeks of treatment, as assessed by RECIST v1.1.
-
Secondary Endpoints: Included ORR by tumor volume score (TVS), changes in range of motion, and patient-reported outcomes on pain and stiffness.
-
Results: The ENLIVEN trial demonstrated a statistically significant improvement in ORR for patients treated with pexidartinib (38%) compared to placebo (0%). Long-term follow-up showed a sustained clinical benefit.
Figure 3: In Vivo Efficacy Testing Workflow
Signaling Pathway Inhibition
Both inhibitors ultimately block the same signaling pathway initiated by the binding of ligands CSF-1 or IL-34 to CSF-1R. This inhibition prevents the activation of downstream cascades like PI3K/Akt, MAPK/ERK, and JAK/STAT, which are crucial for the survival, proliferation, and differentiation of macrophages and microglia.
Figure 4: CSF-1R Signaling & Inhibition
Conclusion
GENZ-882706 and pexidartinib are both potent inhibitors of the CSF-1R pathway, a critical target in oncology and inflammatory diseases.
-
Pexidartinib is a clinically validated, FDA-approved drug with a well-documented efficacy and safety profile from extensive human trials. Its multi-kinase activity is established, which may contribute to both its therapeutic effects and known adverse events, including a risk of hepatotoxicity.
-
GENZ-882706 is a promising preclinical candidate characterized as a potent and selective CSF-1R inhibitor. Preclinical data in a neuroinflammation model suggests therapeutic potential.
A key differentiator for next-generation inhibitors like GENZ-882706 will be an improved selectivity profile, which could translate to an enhanced safety profile and a wider therapeutic window. However, direct, head-to-head preclinical and clinical studies under standardized conditions are necessary to fully elucidate the comparative efficacy and safety of GENZ-882706 relative to established inhibitors like pexidartinib. The experimental frameworks and pathway diagrams provided in this guide offer a foundation for designing and interpreting such future investigations.
References
A Comparative Guide to Microglia Depletion: GENZ-882706 vs. PLX5622
For Researchers, Scientists, and Drug Development Professionals
Microglia, the resident immune cells of the central nervous system (CNS), are pivotal in both maintaining neural homeostasis and mediating pathological neuroinflammation.[1][2][3][4] Their depletion is a powerful tool for elucidating their roles in health and disease. This guide provides a detailed comparison of two prominent small-molecule inhibitors of the Colony-Stimulating Factor-1 Receptor (CSF-1R), GENZ-882706 and PLX5622, used for achieving microglia depletion.
Mechanism of Action: Targeting the CSF-1R Signaling Pathway
Both GENZ-882706 and PLX5622 function by inhibiting the CSF-1R, a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of microglia.[5] The binding of its ligands, CSF-1 and IL-34, triggers a signaling cascade that is crucial for microglial maintenance. By acting as ATP-competitive inhibitors, these small molecules block the autophosphorylation of the CSF-1R kinase domain, thereby disrupting downstream signaling and leading to microglial apoptosis.
Caption: CSF-1R signaling pathway and inhibition by GENZ-882706/PLX5622.
GENZ-882706: A Potent CSF-1R Inhibitor
GENZ-882706 is a potent, small-molecule inhibitor of CSF-1R. Preclinical studies have demonstrated its efficacy in reducing microglia and infiltrating monocytes/macrophages in the CNS, leading to a decrease in pro-inflammatory cytokines in a model of experimental autoimmune encephalomyelitis (EAE).
Quantitative Data for GENZ-882706
| Parameter | Value | Reference |
| IC50 | 22 nM | |
| Preclinical Model | Experimental Autoimmune Encephalomyelitis (EAE) | |
| Observed Effects | Reduction in clinical severity, decreased pro-inflammatory cytokines |
PLX5622: A Widely Used Tool for Microglia Depletion
PLX5622 is a well-characterized, brain-penetrant, and orally bioavailable CSF-1R inhibitor that has been extensively used in preclinical research to achieve robust microglia depletion. It exhibits high selectivity for CSF-1R over other related kinases.
Quantitative Data for PLX5622-Mediated Microglia Depletion
The efficacy of PLX5622 is dependent on the dosage and duration of administration.
| Mouse Strain | Dose (ppm in chow) | Duration | Brain Region | Percent Depletion | Reference |
| C57BL/6J | 1200 | 7 days | Not specified | >95% | |
| Adult C57/Bl6 | 1200 | 3 days | Cortex, Striatum, Cerebellum, Hippocampus | ~80% | |
| Adult C57/Bl6 | 1200 | 3 weeks | Cortex, Striatum, Cerebellum, Hippocampus | ~99% | |
| 5xFAD | 1200 | 10 days | Hippocampus, Cerebral Cortex | ~65% | |
| C57BL/6J | 300 | 7 and 21 days | Cortex | ~30% | |
| C57BL/6J | 1200 | 7 days | Cortex | ~80% | |
| C57BL/6J | 1200 | 21 days | Cortex | ~90% |
Experimental Protocols
General Workflow for In Vivo Microglia Depletion
The following diagram outlines a typical experimental workflow for evaluating the effects of CSF-1R inhibitors on microglia depletion in vivo.
Caption: Generalized experimental workflow for in vivo microglia depletion.
Detailed Protocol for PLX5622 Administration in Chow
This is a common and non-invasive method for microglia depletion in mice.
Materials:
-
PLX5622-formulated rodent chow (e.g., 1200 ppm in AIN-76A standard chow)
-
Control chow (AIN-76A without PLX5622)
-
Experimental animals (mice)
Procedure:
-
House mice with ad libitum access to standard chow and water.
-
For the treatment group, replace the standard chow with the PLX5622-formulated chow.
-
For the control group, use the control chow.
-
Regularly monitor the health and body weight of the animals.
-
At the end of the treatment period, collect tissues for analysis.
Immunohistochemistry for Microglia Quantification
Procedure:
-
Perfuse animals and post-fix brain tissue in 4% PFA.
-
Cryoprotect the brain in sucrose solutions.
-
Section the brain using a cryostat.
-
Perform immunohistochemistry using primary antibodies against microglial markers (e.g., Iba1) and a fluorescent secondary antibody.
-
Counterstain with DAPI.
-
Visualize and quantify the number of Iba1-positive cells using a fluorescence or confocal microscope.
Flow Cytometry for Microglia Quantification
Procedure:
-
Dissect the brain region of interest and prepare a single-cell suspension.
-
Block Fc receptors.
-
Stain cells with fluorescently labeled antibodies against microglial surface markers (e.g., CD11b, CD45).
-
Use a viability dye to exclude dead cells.
-
Acquire and analyze samples on a flow cytometer.
Side Effects and Specificity
While both compounds are potent CSF-1R inhibitors, it is crucial to consider their potential off-target effects. CSF-1R is also expressed by other myeloid cells, such as monocytes and macrophages. Studies have shown that PLX5622 can also deplete mature Ly6Chi monocytes in the bone marrow and a sub-population of border-associated macrophages. High doses of PLX5622 (1200 ppm) have been reported to compromise the host immune response, potentially leading to fatal outcomes in sepsis models. Furthermore, some studies suggest that CSF1R inhibitors may affect other cell types, including oligodendrocyte progenitor cells at high concentrations. Sex-specific differences in the efficacy of PLX5622 have also been reported in rats.
Conclusion
Both GENZ-882706 and PLX5622 are valuable tools for microglia depletion, operating through the targeted inhibition of the CSF-1R pathway. PLX5622 is extensively documented in the literature, with a wealth of data on its efficacy at various doses and durations, as well as established experimental protocols. GENZ-882706 is a potent inhibitor with demonstrated efficacy in neuroinflammatory models, though publicly available data for direct comparison with PLX5622 in terms of depletion efficiency across different brain regions and standardized protocols are currently limited.
The choice between these compounds will depend on the specific research question, the desired level and duration of microglia depletion, and consideration of potential off-target effects. For researchers new to the field, the extensive literature on PLX5622 provides a solid foundation. As more data on GENZ-882706 becomes available, its specific advantages and potential applications will become clearer. Future head-to-head studies are warranted to provide a direct and comprehensive comparison of these two important research tools.
References
- 1. benchchem.com [benchchem.com]
- 2. CSF1R inhibitor PLX5622 and environmental enrichment additively improve metabolic outcomes in middle-aged female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microglial Depletion, a New Tool in Neuroinflammatory Disorders: Comparison of Pharmacological Inhibitors of the CSF‐1R - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Deplete and repeat: microglial CSF1R inhibition and traumatic brain injury [frontiersin.org]
- 5. benchchem.com [benchchem.com]
Validating GENZ-882706: A Comparative Guide to CSF-1R Phosphorylation Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GENZ-882706, a novel small molecule inhibitor, against other established Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors. The focus is on the validation of its inhibitory effect on CSF-1R phosphorylation, a critical step in its signaling cascade. The information is supported by experimental data to aid in the evaluation of GENZ-882706 as a selective research tool and potential therapeutic agent.
Introduction to CSF-1R and its Role in Disease
The Colony-Stimulating Factor 1 Receptor (CSF-1R), a member of the type III receptor tyrosine kinase family, is a pivotal player in the regulation, survival, proliferation, and differentiation of macrophages and their precursors.[1][2] Its endogenous ligands are CSF-1 and IL-34.[1][3] Upon ligand binding, CSF-1R dimerizes and undergoes autophosphorylation on several tyrosine residues within its intracellular domain.[4] This phosphorylation event initiates a cascade of downstream signaling pathways, including PI3K/Akt, MAPK/ERK, and JAK/STAT, which are crucial for myeloid cell development and function.
Dysregulation of the CSF-1R signaling pathway is implicated in a variety of pathologies, including neuroinflammatory and neurodegenerative diseases, as well as various cancers. Aberrant activation of CSF-1R can lead to an exaggerated inflammatory response and contribute to a tumor microenvironment that is conducive to growth and metastasis. Consequently, inhibiting CSF-1R has emerged as a promising therapeutic strategy. GENZ-882706 is a potent and selective small-molecule inhibitor that targets CSF-1R, effectively modulating the function of key immune cells like microglia and macrophages. By binding to the ATP-binding site of the kinase domain, GENZ-882706 blocks the critical autophosphorylation step, thereby inhibiting downstream signaling.
CSF-1R Signaling Pathway and Inhibition
The diagram below illustrates the simplified CSF-1R signaling cascade and the mechanism of inhibition by GENZ-882706.
Comparative Performance Data
The following tables summarize the available quantitative data for GENZ-882706 and other well-characterized CSF-1R inhibitors. This data highlights the in vitro potency and selectivity of these compounds.
Table 1: In Vitro Potency Against CSF-1R
| Compound | Target | IC50 (nM) | Cell/Assay Type |
| GENZ-882706 | CSF-1R | 22 | Murine bone marrow-derived macrophage proliferation |
| 188 | Murine mixed glial cultures | ||
| Pexidartinib (PLX3397) | CSF-1R (c-FMS) | 20 | Not specified |
| PLX5622 | CSF-1R | 10 | Not specified |
| 16 | Not specified | ||
| GW2580 | c-FMS (CSF-1R) | 30 | Not specified |
| 60 | Not specified |
Table 2: Kinase Selectivity Profile
| Compound | Off-Target Kinase | IC50 (nM) | Selectivity Notes |
| GENZ-882706 | Not specified | Not available | Described as a potent and selective small-molecule CSF-1R inhibitor. |
| Pexidartinib (PLX3397) | c-Kit | 10 | Exhibits 10- to 100-fold selectivity for CSF-1R and c-Kit over other related kinases. |
| FLT3 | 160 | ||
| KDR | 350 | ||
| PLX5622 | c-Kit, FLT3 | >20-fold selectivity over KIT and FLT3. | Highly selective, with over 100-fold selectivity against a panel of 230 kinases. |
| GW2580 | Various | >150-fold selective. | Exhibits selectivity for cFMS kinase over 186 other kinases. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and comparison of CSF-1R inhibitors.
In Vitro CSF-1R Kinase Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against CSF-1R kinase activity.
Materials:
-
Recombinant human CSF-1R kinase
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compound (GENZ-882706) and control inhibitors
-
Kinase buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 384-well plate, add the CSF-1R enzyme, the peptide substrate, and 1 µL of the serially diluted test compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP solution.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Western Blot for CSF-1R Phosphorylation
Objective: To assess the inhibitory effect of the test compound on CSF-1 ligand-induced phosphorylation of CSF-1R in a cellular context.
Materials:
-
CSF-1 dependent cell line (e.g., primary bone marrow-derived macrophages)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Recombinant human or murine CSF-1
-
Test compound (GENZ-882706)
-
Primary antibodies: anti-phospho-CSF-1R (pan-Tyr), anti-total-CSF-1R
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blot equipment
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture CSF-1 dependent cells to an appropriate confluency.
-
Starve the cells of growth factors if necessary.
-
Pre-treat the cells with various concentrations of the test compound or vehicle control for 1-2 hours.
-
Stimulate the cells with CSF-1 for a short period (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-phospho-CSF-1R antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total-CSF-1R antibody to confirm equal protein loading.
-
Analyze the band intensities to quantify the inhibition of phosphorylation.
Cell Viability/Proliferation Assay
Objective: To measure the effect of the test compound on the proliferation of CSF-1 dependent cells.
Materials:
-
CSF-1 dependent cell line (e.g., M-NFS-60 or primary bone marrow-derived macrophages)
-
Complete cell culture medium
-
Recombinant CSF-1
-
Test compound (GENZ-882706)
-
MTT or MTS reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density.
-
Add serial dilutions of the test compound to the wells.
-
Stimulate the cells with a constant concentration of CSF-1.
-
Incubate for a period that allows for cell proliferation (e.g., 48-72 hours).
-
Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50.
Experimental Workflow for Inhibitor Validation
The following diagram outlines a typical workflow for validating a selective CSF-1R inhibitor.
Conclusion
GENZ-882706 is a potent inhibitor of CSF-1R, demonstrating low nanomolar efficacy in cell-based proliferation assays. While a comprehensive, publicly available kinase selectivity profile is needed for a direct and complete comparison, it is consistently described as a selective inhibitor. The provided data tables and detailed experimental protocols offer a solid framework for researchers to further validate and compare GENZ-882706 against other CSF-1R inhibitors within their specific experimental systems. Further investigations are warranted to fully characterize its kinase selectivity and to explore its therapeutic potential in various research and disease models.
References
For Researchers, Scientists, and Drug Development Professionals
A Head-to-Head Comparison of Colony-Stimulating Factor 1 Receptor (CSF-1R) Inhibitors
Introduction: The Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase, is a critical regulator of macrophage and monocyte survival, proliferation, and differentiation.[1] Its role in orchestrating the tumor microenvironment, particularly through the action of tumor-associated macrophages (TAMs), has made it a prime target for cancer immunotherapy.[2] A variety of therapeutic agents, including small molecule kinase inhibitors and monoclonal antibodies, have been developed to target the CSF-1/CSF-1R signaling axis. This guide provides a head-to-head comparison of prominent CSF-1R inhibitors, summarizing their biochemical potency, selectivity, and clinical performance with supporting experimental data.
Mechanism of Action: Small Molecules vs. Monoclonal Antibodies
CSF-1R inhibitors can be broadly categorized into two classes based on their mechanism of action:
-
Small Molecule Kinase Inhibitors (Type I and Type II): These orally bioavailable drugs typically target the intracellular ATP-binding pocket of the kinase domain, preventing autophosphorylation and subsequent downstream signaling. Some inhibitors, like Vimseltinib, are "switch-control" inhibitors that lock the kinase in an inactive conformation.[3]
-
Monoclonal Antibodies: These are administered intravenously and target the extracellular domain of CSF-1R. They work by blocking the binding of the natural ligands, CSF-1 and IL-34, thereby preventing receptor dimerization and activation.[4]
Biochemical Potency and Selectivity of Small Molecule Inhibitors
The potency and selectivity of small molecule inhibitors are crucial for their efficacy and safety. High potency against CSF-1R is desired, while low activity against related kinases (e.g., KIT, FLT3, PDGFR) can minimize off-target side effects.
| Inhibitor | Type | CSF-1R IC50 (nM) | Off-Target Kinase IC50 (nM) | Reference(s) |
| Pexidartinib (PLX3397) | Multi-kinase | 13 - 20 | KIT: 10 - 27FLT3: 160KDR (VEGFR2): 440 | [5] |
| Vimseltinib (DCC-3014) | Switch-Control | <10 | KIT: 100 - 1000Selectivity: >500-fold vs. KIT, FLT3, PDGFRα/β | |
| Sotuletinib (BLZ945) | Selective | 1 | Selectivity: >1000-fold vs. closest homologs | |
| Edicotinib (JNJ-40346527) | Selective | 3.2 | KIT: 20FLT3: 190 | |
| ARRY-382 | Selective | 9 | Not specified | |
| GW2580 | Selective | 30 | Selectivity: 150- to 500-fold vs. various kinases |
Clinical Efficacy of CSF-1R Inhibitors in Tenosynovial Giant Cell Tumor (TGCT)
Tenosynovial Giant Cell Tumor (TGCT) is a rare, benign tumor driven by the overexpression of CSF-1. This has made it a key indication for evaluating the clinical efficacy of CSF-1R inhibitors.
| Inhibitor | Modality | Trial (NCT ID) | Dose | Overall Response Rate (ORR) | Key Adverse Events | Reference(s) |
| Pexidartinib | Small Molecule | ENLIVEN (NCT02371369) | 1000 mg/day | 39% (RECIST 1.1) | Hepatotoxicity (Boxed Warning), hair color changes, fatigue, nausea | |
| Vimseltinib | Small Molecule | Phase 1/2 (NCT03069469) | 30 mg twice weekly | 72% (RECIST 1.1) | Generally well-tolerated; no evidence of cholestatic hepatotoxicity | |
| Emactuzumab | Monoclonal Ab | Phase 1 (NCT01494688) | 1000 mg every 2 weeks | 71% (RECIST 1.1) | Pruritus, asthenia, facial/periorbital edema | |
| Cabiralizumab | Monoclonal Ab | Phase 1/2 (NCT02471716) | 4 mg/kg every 2 weeks | 4 partial responses in 7 evaluable patients | Creatine kinase (CK) elevation, rash, edema |
Note: Clinical trial data should be interpreted with caution due to differences in study design, patient populations, and follow-up duration. Direct head-to-head trials are limited.
Signaling Pathways and Experimental Workflows
CSF-1R Signaling Pathway
The binding of CSF-1 or IL-34 to CSF-1R induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, activating downstream cascades like PI3K/AKT and RAS/MAPK, which regulate macrophage survival, proliferation, and differentiation.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. Evaluation of Absorption and Metabolism-Based DDI Potential of Pexidartinib in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of Cabiralizumab in Patients With Pigmented Villonodular Synovitis / Diffuse Type Tenosynovial Giant Cell Tumor [ctv.veeva.com]
- 4. Emactuzumab - TGCT Support [tgctsupport.org]
- 5. Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]
GENZ-882706 In Vivo Efficacy: A Comparative Analysis for Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of GENZ-882706, a potent and selective Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitor, against other relevant CSF-1R inhibitors.[1] Dysregulation of the CSF-1R signaling pathway is implicated in a variety of pathological conditions, including inflammatory diseases, neurodegenerative disorders, and cancer, making it a compelling target for therapeutic intervention.[2] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of preclinical data to inform future research and development decisions.
Mechanism of Action: Targeting the CSF-1R Signaling Pathway
GENZ-882706 is a small molecule inhibitor that targets CSF-1R, a receptor tyrosine kinase crucial for the proliferation, differentiation, and survival of macrophages and their precursors.[2] By binding to the ATP-binding site of the CSF-1R kinase domain, GENZ-882706 blocks the autophosphorylation and subsequent activation of downstream signaling pathways, including the PI3K-AKT, MAPK/ERK, and JAK/STAT pathways. This inhibition leads to a reduction in the survival and proliferation of CSF-1R-dependent cells, such as microglia and macrophages, which are key mediators of inflammation and tumor progression.
References
Validating the Mechanism of Action of GENZ-882706: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GENZ-882706, a potent and selective Colony-Stimulating Factor-1 Receptor (CSF-1R) inhibitor, with alternative CSF-1R inhibitors. The information is supported by available preclinical experimental data to validate its mechanism of action and assist in the evaluation of its therapeutic potential.
GENZ-882706 is a small molecule inhibitor that targets the Colony-Stimulating Factor-1 Receptor (CSF-1R), a critical tyrosine kinase involved in the survival, proliferation, and differentiation of microglia and macrophages.[1][2] Dysregulation of the CSF-1R signaling pathway is implicated in the pathogenesis of various neuroinflammatory and neurodegenerative diseases, making it a promising therapeutic target.[1][2][3] GENZ-882706 exerts its effect by binding to the ATP-binding site within the kinase domain of CSF-1R, which in turn blocks autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibitory action leads to a reduction in the viability and proliferation of cells dependent on CSF-1R signaling, such as microglia and macrophages.
Comparative Performance Data
The following tables summarize the in vitro potency and kinase selectivity of GENZ-882706 in comparison to other well-characterized CSF-1R inhibitors: Pexidartinib, PLX5622, and GW2580. While direct head-to-head studies under identical experimental conditions are limited in the public domain, the compiled data provides a valuable overview for researchers.
Table 1: In Vitro Potency Against CSF-1R
| Compound | Target | IC50 (nM) | Cell/Assay Type |
| GENZ-882706 | CSF-1R | 22 | Murine bone marrow-derived macrophage proliferation |
| 188 | Murine mixed glial cultures | ||
| Pexidartinib (PLX3397) | CSF-1R (c-FMS) | 13, 17, 20 | Not specified |
| PLX5622 | CSF-1R | 10, 16 | Not specified |
| GW2580 | c-FMS (CSF-1R) | 30, 60 | Not specified |
Table 2: Kinase Selectivity Profile
| Compound | Off-Target Kinase(s) | IC50 (nM) | Selectivity Notes |
| GENZ-882706 | Not specified | Not available | Described as a potent and selective small-molecule CSF-1R inhibitor. |
| Pexidartinib (PLX3397) | c-Kit, FLT3, KDR | 10, 160, 350 | Exhibits 10- to 100-fold selectivity for CSF-1R and c-Kit over other related kinases. |
| PLX5622 | c-Kit, FLT3 | >20-fold selectivity over KIT and FLT3 | Highly selective, with over 100-fold selectivity against a panel of 230 kinases. |
| GW2580 | Various | >150-fold selective | Exhibits selectivity for cFMS kinase over 186 other kinases. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the experimental processes involved in its validation, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization based on specific cell lines, reagents, and laboratory conditions.
In Vitro CSF-1R Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of GENZ-882706 against CSF-1R kinase activity.
Materials:
-
Recombinant human CSF-1R kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)
-
GENZ-882706 and control inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of GENZ-882706 and control inhibitors in kinase buffer.
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).
-
Prepare a reaction mixture containing kinase buffer, CSF-1R enzyme, and the peptide substrate. Add 2 µL of this mixture to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for CSF-1R.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay
Objective: To assess the effect of GENZ-882706 on the proliferation of CSF-1 dependent cells.
Materials:
-
CSF-1 dependent cell line (e.g., murine bone marrow-derived macrophages - BMDMs)
-
Complete cell culture medium
-
Recombinant murine or human CSF-1
-
GENZ-882706 and control inhibitors
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed BMDMs in a 96-well plate at a suitable density.
-
Starve the cells of growth factors if necessary.
-
Treat the cells with serial dilutions of GENZ-882706 or vehicle control.
-
Stimulate the cells with an optimal concentration of CSF-1.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.
-
Determine the IC50 value from the dose-response curve.
In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Model
Objective: To evaluate the therapeutic efficacy of GENZ-882706 in a mouse model of multiple sclerosis.
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
GENZ-882706
-
Vehicle control (e.g., 0.5% methylcellulose)
Procedure:
-
EAE Induction: On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA. On days 0 and 2, administer pertussis toxin intraperitoneally.
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE and score on a scale of 0-5 (0: no clinical signs, 1: limp tail, 2: hind limb weakness, 3: hind limb paralysis, 4: hind and forelimb paralysis, 5: moribund).
-
Treatment: Upon the onset of clinical signs, randomize mice into treatment groups. Administer GENZ-882706 (e.g., 30 mg/kg and 100 mg/kg) or vehicle control orally, once daily.
-
Endpoint Analysis: At the end of the study (e.g., day 21 post-immunization), euthanize the mice.
-
Histology: Collect brain and spinal cord tissues for immunohistochemical analysis of microglial and macrophage infiltration (e.g., Iba1 staining).
-
Cytokine Analysis: Homogenize spinal cord tissue to measure the levels of pro-inflammatory cytokines and chemokines (e.g., MCP-1, IL-6, TNF-α) using ELISA or multiplex assays.
-
-
Data Analysis: Compare the clinical scores, histological findings, and cytokine levels between the treatment and control groups to assess the efficacy of GENZ-882706.
In preclinical studies using the EAE model, daily treatment with GENZ-882706 has been shown to significantly reduce disease severity. This was accompanied by a significant decrease in the levels of MCP-1, IL-6, IL-1β, and IP-10 in spinal cord homogenates. Interestingly, an increase in TNF-α levels was also observed. Furthermore, GENZ-882706 treatment significantly reduced the number of microglia and monocytes/macrophages in the brain and spinal cord.
References
GENZ-882706: A Comparative Analysis of a Next-Generation CSF-1R Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitor, GENZ-882706, with other established alternatives. While comprehensive cross-reactivity data for GENZ-882706 is not publicly available, this document summarizes its known potency and provides a comparative framework using selectivity data from other well-characterized CSF-1R inhibitors. Detailed experimental protocols for key validation assays are also presented to support further research and evaluation.
Comparative Performance of CSF-1R Inhibitors
GENZ-882706 is a potent and selective small-molecule inhibitor of CSF-1R, a receptor tyrosine kinase critical for the survival, proliferation, and differentiation of microglia and macrophages.[1] Dysregulation of the CSF-1R signaling pathway is implicated in various neuroinflammatory and neurodegenerative diseases.[2] The therapeutic potential of GENZ-882706 lies in its ability to modulate the activity of these key immune cells in the central nervous system.[1]
In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The table below compares the in vitro potency of GENZ-882706 with other known CSF-1R inhibitors.
| Compound | Target | IC50 (nM) | Cell/Assay Type |
| GENZ-882706 | CSF-1R | 22 | Murine bone marrow-derived macrophage proliferation |
| Pexidartinib (PLX3397) | CSF-1R | 13-20 | Biochemical/Cell-based assays |
| ARRY-382 | CSF-1R | 9 | Biochemical assay |
| GW2580 | cFMS (CSF-1R) | 30-60 | Biochemical/Cell-based assays |
| BLZ945 | CSF-1R | 1 | Biochemical assay |
Note: IC50 values can vary depending on the specific assay conditions.
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is crucial for minimizing off-target effects and ensuring a favorable safety profile. While a broad kinase panel screening for GENZ-882706 is not publicly available, the selectivity of other CSF-1R inhibitors provides a benchmark for comparison.
| Compound | Off-Target Kinase(s) | IC50 (nM) | Selectivity Notes |
| GENZ-882706 | Not publicly available | N/A | Described as a potent and selective CSF-1R inhibitor. [1] |
| Pexidartinib (PLX3397) | c-Kit, FLT3 | 10, 160 | Potently inhibits c-Kit. Screened against 226 kinases, with IC50 values for other kinases being at least 8-fold higher than for CSF-1R or c-Kit.[1] |
| ARRY-382 | Not specified | N/A | Described as a highly selective inhibitor of CSF-1R. |
| GW2580 | Inactive against 26 other kinases | >10,000 | Inactive against a panel of 26 other kinases at concentrations up to 10 µM. |
| BLZ945 | c-KIT, PDGFRβ | >1,000 | Over 1000-fold selective against its closest receptor tyrosine kinase homologs and more than 200 additional kinases. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental procedures for evaluating CSF-1R inhibitors, the following diagrams illustrate the key signaling pathway and a typical in vitro screening workflow.
Figure 1: Simplified CSF-1R signaling pathway and the inhibitory action of GENZ-882706.
Figure 2: General experimental workflow for in vitro screening of CSF-1R inhibitors.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against CSF-1R kinase activity.
Materials:
-
Recombinant human CSF-1R kinase domain
-
ATP
-
Suitable kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compound (e.g., GENZ-882706)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute in kinase assay buffer.
-
Add the test compound or vehicle control to the wells of a 384-well plate.
-
Add the CSF-1R enzyme and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for CSF-1R, if known.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Cell-Based Proliferation Assay
Objective: To assess the effect of a test compound on the proliferation of CSF-1 dependent cells.
Materials:
-
CSF-1 dependent cell line (e.g., murine bone marrow-derived macrophages or M-NFS-60 cells)
-
Complete cell culture medium
-
Recombinant murine or human CSF-1
-
Test compound (e.g., GENZ-882706)
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density.
-
Starve the cells of growth factors if necessary, depending on the cell line.
-
Add serial dilutions of the test compound to the wells.
-
Stimulate the cells with an optimal concentration of CSF-1.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percent inhibition of proliferation for each concentration of the test compound and determine the IC50 value.
In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Model
Objective: To evaluate the therapeutic efficacy of a test compound in a mouse model of multiple sclerosis.
Figure 3: Experimental workflow for in vivo efficacy testing in the EAE model.
Procedure:
-
Induction of EAE: Actively induce EAE in C57BL/6 mice by subcutaneous immunization with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA). Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
-
Treatment: Begin daily oral administration of GENZ-882706 or vehicle upon the onset of clinical signs.
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (0 = no signs, 5 = moribund).
-
Endpoint Analysis: At the end of the study, collect brains and spinal cords for histological analysis to assess inflammation and demyelination. Immune cells from the central nervous system can be isolated and analyzed by flow cytometry.
Conclusion
GENZ-882706 is a potent inhibitor of CSF-1R with demonstrated in vitro and in vivo activity. While a direct comparison of its cross-reactivity profile is limited by the lack of publicly available data, the high selectivity of other next-generation CSF-1R inhibitors like BLZ945 suggests a favorable therapeutic window. The provided experimental protocols offer a standardized framework for researchers to further investigate and compare the performance of GENZ-882706 with other CSF-1R inhibitors in their own experimental settings. Further studies are warranted to fully elucidate its kinase selectivity profile and to continue exploring its therapeutic potential in neuroinflammatory and other relevant diseases.
References
A Comparative Analysis of GENZ-882706 Against First-Generation CSF-1R Inhibitors
This guide offers a detailed comparison of the novel Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitor, GENZ-882706, with established first-generation inhibitors. It is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of preclinical data, experimental methodologies, and relevant signaling pathways to inform future research.
Introduction to CSF-1R Inhibition
The Colony-Stimulating Factor 1 Receptor (CSF-1R) is a receptor tyrosine kinase that is essential for the regulation, survival, proliferation, and differentiation of macrophages and their precursor cells.[1][2][3] Its activation by the ligands CSF-1 and IL-34 triggers a signaling cascade that is crucial for the function of the mononuclear phagocyte system.[4][5] Dysregulation of the CSF-1R signaling pathway is implicated in a variety of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. This makes CSF-1R a significant target for therapeutic intervention. First-generation CSF-1R inhibitors have demonstrated clinical utility; however, next-generation inhibitors like GENZ-882706 are being developed to improve upon selectivity and the therapeutic window.
GENZ-882706 is a potent and selective small-molecule inhibitor of CSF-1R. It functions by binding to the ATP-binding site within the kinase domain of CSF-1R, which in turn blocks autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition curtails the survival and proliferation of cells that depend on CSF-1R signaling, such as microglia and macrophages.
First-generation inhibitors, such as Pexidartinib, have also been pivotal in validating CSF-1R as a therapeutic target. Pexidartinib, an oral tyrosine kinase inhibitor, targets CSF-1R, c-Kit, and FLT3. It is approved for the treatment of tenosynovial giant cell tumors. Another first-generation inhibitor, ARRY-382, is noted as a highly selective inhibitor of CSF-1R.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for GENZ-882706 and representative first-generation CSF-1R inhibitors. It is important to note that direct head-to-head studies under identical experimental conditions are limited in the public domain, and thus, cross-study comparisons should be interpreted with caution.
Table 1: In Vitro Potency Against CSF-1R
| Compound | Target | IC50 (nM) | Cell/Assay Type |
| GENZ-882706 | CSF-1R | 22 | Not Specified |
| Pexidartinib (PLX3397) | CSF-1R | 13 | Not Specified |
| ARRY-382 | CSF-1R | 9 | Not Specified |
| EI-1071 | CSF-1R | 3 | Not Specified |
| CSF1R-IN-1 | CSF-1R | 0.5 | In vitro kinase assay |
Table 2: Kinase Selectivity Profiles
A critical aspect of developing next-generation inhibitors is enhancing selectivity to minimize off-target effects and improve the safety profile.
| Compound | Off-Target Kinase | IC50 (nM) | Selectivity Notes |
| GENZ-882706 | Not specified | Not available | Described as a potent and selective CSF-1R inhibitor. |
| Pexidartinib (PLX3397) | c-Kit | 27 | A multi-kinase inhibitor also targeting FLT3. |
| FLT3 | 160 | ||
| ARRY-382 | Not specified | Not available | Reported to be a highly selective inhibitor of CSF-1R. |
| EI-1071 | c-Kit | >300 | >100-fold selectivity for CSF-1R over c-Kit. |
| PDGFRα | >660 | >220-fold selectivity over PDGFRα. | |
| FLT3 | >1350 | >450-fold selectivity over FLT3. | |
| PDGFRβ | >18000 | >6000-fold selectivity over PDGFRβ. |
Table 3: Summary of In Vivo Efficacy
Direct comparative in vivo studies in the same disease models are necessary for a definitive assessment of relative efficacy. The available data for GENZ-882706 and first-generation inhibitors are derived from different experimental models.
| Inhibitor | Cancer Model | Dosing Regimen | Key In Vivo Efficacy Findings | Reference |
| GENZ-882706 | Experimental Autoimmune Encephalomyelitis (EAE) | Daily Treatment | Significantly reduced disease severity. | |
| Pexidartinib (PLX3397) | Osteosarcoma (orthotopic xenograft) | 5 mg/kg and 10 mg/kg, systemically | Significantly suppressed primary tumor growth and lung metastasis, leading to improved metastasis-free survival. | |
| Glioblastoma (mouse xenograft) | Not specified | Inhibited tumor invasion. |
Visualizing Mechanisms and Workflows
Diagrams are provided below in the DOT language for Graphviz to visualize the CSF-1R signaling pathway and typical experimental workflows for inhibitor evaluation.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate CSF-1R inhibitors.
CSF-1R Kinase Activity Assay (In Vitro)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against CSF-1R kinase activity.
Materials:
-
Recombinant human CSF-1R kinase domain.
-
Kinase Assay Buffer.
-
ATP.
-
Substrate (e.g., Poly (Glu, Tyr) 4:1).
-
Test compound (GENZ-882706) and control inhibitors.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
96-well or 384-well plates (white, opaque-walled for luminescence).
-
Plate reader capable of luminescence detection.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and control inhibitors in the kinase buffer. A 10-point dilution series is common.
-
Reaction Setup: In a multi-well plate, add the recombinant CSF-1R enzyme, the substrate, and the test compound or vehicle control.
-
Initiation: Start the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for the enzyme).
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 45-60 minutes) at a controlled temperature (e.g., 30°C or room temperature).
-
Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system. This involves adding the ADP-Glo™ reagent, which depletes the remaining ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability/Proliferation Assay (MTT/MTS Assay)
Objective: To assess the effect of the test compound on the viability and proliferation of CSF-1 dependent cells.
Materials:
-
CSF-1 dependent cell line (e.g., M-NFS-60 or primary bone marrow-derived macrophages).
-
Complete cell culture medium.
-
Recombinant CSF-1.
-
Test compound (GENZ-882706) and control inhibitors.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent.
-
Solubilization solution (e.g., DMSO or acidified isopropanol for MTT).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound, along with a constant, growth-promoting concentration of CSF-1. Include vehicle-only and no-CSF-1 controls.
-
Incubation: Incubate the plates for a period that allows for multiple cell divisions (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT/MTS Addition: Add the MTT or MTS reagent to each well and incubate for 1-4 hours. Metabolically active cells will reduce the tetrazolium salt to a colored formazan product.
-
Solubilization (for MTT): If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at the appropriate wavelength (e.g., ~570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot this against the logarithm of the inhibitor concentration to determine the IC50 value.
In Vivo Efficacy Study in a Murine Tumor Model
Objective: To evaluate the anti-tumor efficacy of a CSF-1R inhibitor in a preclinical animal model.
Materials:
-
Immunocompromised or syngeneic mice.
-
Tumor cells (e.g., osteosarcoma, melanoma cell line).
-
CSF-1R inhibitor (e.g., GENZ-882706) formulated in a suitable vehicle.
-
Vehicle control solution.
-
Calipers for tumor measurement.
-
Equipment for flow cytometry and histology.
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the facility for at least one week before the study begins.
-
Tumor Inoculation: Subcutaneously or orthotopically inject a suspension of tumor cells into the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the animals into treatment and control groups.
-
Treatment Administration: Administer the CSF-1R inhibitor and vehicle control according to the planned dosing regimen (e.g., daily oral gavage).
-
Efficacy Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor the body weight and general health of the mice as indicators of toxicity.
-
Endpoint Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice. Excise the tumors for analysis.
-
Pharmacodynamic Analysis: Process the tumors into single-cell suspensions. Use flow cytometry to analyze immune cell populations (e.g., macrophages, T-cells) within the tumor microenvironment. Perform immunohistochemistry on tumor sections to visualize the distribution of immune cells and other markers.
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups using appropriate statistical tests (e.g., ANOVA). Analyze the changes in immune cell populations to understand the mechanism of action.
Conclusion
GENZ-882706 is a potent CSF-1R inhibitor with in vitro efficacy in the low nanomolar range. While direct, publicly available head-to-head comparisons with first-generation inhibitors like Pexidartinib and ARRY-382 are limited, the development of next-generation inhibitors generally aims for improved selectivity to achieve a better safety profile. Pexidartinib's activity against other kinases like c-Kit and FLT3 is a known characteristic of its multi-kinase profile. The preclinical data for GENZ-882706 in a neuroinflammation model highlights its therapeutic potential in non-oncological indications. Further studies are required to fully delineate its kinase selectivity profile and to directly compare its in vivo efficacy against first-generation inhibitors in various disease models. The provided protocols offer a standardized framework for researchers to conduct such comparative validation studies.
References
Safety Operating Guide
Proper Disposal Procedures for GENZ-882706 (Raceme)
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of GENZ-882706 (Raceme). Adherence to these procedural guidelines is critical for ensuring laboratory safety and regulatory compliance.
Immediate Safety and Handling
Before proceeding with disposal, it is imperative to handle GENZ-882706 (Raceme) with appropriate care. The following table summarizes key safety information derived from the product's Safety Data Sheet (SDS).
| Parameter | Specification | Source |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat. Use a fume hood or ensure adequate ventilation. | [1] |
| Accidental Release Measures | Absorb spills with inert, non-combustible material (e.g., sand, earth). Decontaminate surfaces with alcohol. Prevent entry into waterways. | [1] |
| First Aid: Eyes | Immediately flush with plenty of water for at least 15 minutes. | [1] |
| First Aid: Skin | Wash off immediately with plenty of water. | [1] |
| First Aid: Ingestion | Do NOT induce vomiting. Rinse mouth with water. | [1] |
| First Aid: Inhalation | Move to fresh air. | |
| Storage | Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2-8°C. | |
| Transport Information | Not classified as dangerous goods for transport. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of GENZ-882706 (Raceme), based on its non-hazardous classification and general laboratory chemical waste guidelines.
1. Waste Identification and Segregation:
-
Confirm that the waste contains only GENZ-882706 (Raceme) and non-hazardous solvents or materials.
-
Crucially, do not mix this waste stream with any hazardous waste (e.g., flammable solvents, corrosive materials, heavy metals). Combining non-hazardous with hazardous waste requires the entire mixture to be treated as hazardous, leading to increased disposal costs and complexity.
2. Container Selection and Labeling:
-
Select a chemically compatible container with a secure, leak-proof lid. The original container, if in good condition, is often a suitable choice.
-
Clearly label the waste container as "Non-Hazardous Waste: GENZ-882706 (Raceme) Mixture." Include the approximate concentration and solvent (if any). While not classified as hazardous, clear labeling prevents accidental misuse or improper disposal.
3. Disposal of Liquid Waste:
-
For small quantities of aqueous solutions of GENZ-882706, consult your institution's Environmental Health and Safety (EHS) office. Some institutions may permit drain disposal for non-hazardous, water-soluble chemicals, often with copious amounts of water. Do not proceed with drain disposal without explicit approval from your EHS department.
-
For larger volumes or solutions in organic solvents (even if non-hazardous), collect the waste in your labeled container for pickup by your institution's chemical waste disposal service.
4. Disposal of Solid Waste:
-
Unused, solid GENZ-882706 (Raceme) should be collected in a labeled, sealed container for chemical waste pickup.
-
Lab materials contaminated with GENZ-882706 (e.g., weigh boats, pipette tips, gloves) can typically be disposed of in the regular laboratory trash, provided they are not also contaminated with hazardous materials. Double-bagging this waste is a good practice to prevent potential exposure to custodial staff.
5. Arranging for Waste Pickup:
-
Once your waste container is full or you have no further use for the material, arrange for its collection through your institution's established chemical waste disposal program. Follow their specific procedures for requesting a pickup.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of GENZ-882706 (Raceme).
Caption: Decision workflow for GENZ-882706 disposal.
Mechanism of Action: CSF-1R Signaling Pathway
For your reference, GENZ-882706 is a potent inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF-1R). Understanding its biological target can be valuable in experimental design and interpretation. The diagram below illustrates the simplified signaling pathway and the point of inhibition by GENZ-882706.
Caption: Inhibition of CSF-1R signaling by GENZ-882706.
By following these procedures, researchers can ensure the safe and environmentally responsible disposal of GENZ-882706 (Raceme), fostering a secure and compliant laboratory environment.
References
Navigating the Safe Handling of GENZ-882706(Raceme): A Comprehensive Guide to Personal Protective Equipment and Operational Protocols
For researchers, scientists, and drug development professionals working with GENZ-882706(Raceme), a thorough understanding of safety and handling protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in the laboratory.
While GENZ-882706(Raceme) is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is essential to minimize any potential risks.[1] The following personal protective equipment (PPE) is recommended for handling this compound.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to provide comprehensive protection.[1] |
| Hand Protection | Protective Gloves | Chemically resistant gloves are required. The specific material should be chosen based on the solvent used. |
| Body Protection | Impervious Clothing | A standard lab coat is recommended to protect against accidental spills.[1] |
| Respiratory | Suitable Respirator | To be used when handling the compound as a powder or when aerosolization is possible.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling GENZ-882706(Raceme) is crucial for maintaining a safe laboratory environment. The following step-by-step operational plan outlines the key stages of the handling process.
Preparation and Engineering Controls
-
Ventilation: All handling of GENZ-882706(Raceme) should be conducted in a well-ventilated area.[1] The use of a chemical fume hood is strongly recommended, especially when working with the solid compound or preparing solutions.
-
Safety Stations: Ensure that an accessible safety shower and eye wash station are in close proximity to the handling area.
Donning Personal Protective Equipment (PPE)
Before handling the compound, it is mandatory to don the appropriate PPE as detailed in the table above. This includes safety goggles, protective gloves, and a lab coat. A respirator should be used if there is a risk of inhaling dust or aerosols.
Handling and Experimental Procedures
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, as well as inhalation of dust or aerosols.
-
Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.
-
Storage: Keep the container tightly sealed in a cool and well-ventilated area. Protect from direct sunlight and sources of ignition. The recommended storage temperature is 2-8°C, though shipping at room temperature for less than two weeks is acceptable.
Disposal
-
Waste Management: All waste materials, including empty containers, contaminated gloves, and other disposable items, should be disposed of in accordance with local, state, and federal regulations for chemical waste.
-
Environmental Precautions: Prevent the product from entering drains, water courses, or the soil.
Emergency Procedures
In the event of accidental exposure, the following first aid measures should be taken immediately:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water, separating the eyelids with fingers to ensure thorough rinsing. Remove contact lenses if present and easy to do so. A physician should be called promptly. |
| Skin Contact | Thoroughly rinse the affected skin with large amounts of water. Remove any contaminated clothing and shoes. A physician should be contacted. |
| Inhalation | Move the individual to an area with fresh air immediately. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. A physician should be called. |
In case of a fire, use a water spray, dry chemical, foam, or carbon dioxide fire extinguisher. Firefighters should wear self-contained breathing apparatus and protective clothing.
Experimental Workflow for Handling GENZ-882706(Raceme)
The following diagram illustrates the logical workflow for the safe handling of GENZ-882706(Raceme) in a laboratory setting.
Caption: Workflow for Safe Handling of GENZ-882706(Raceme).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
